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  • Product: 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • CAS: 1030019-33-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The pyrazolo[1,5-a]pyrimidine fused bicyclic system is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The pyrazolo[1,5-a]pyrimidine fused bicyclic system is a highly regarded "privileged scaffold" in modern medicinal chemistry. Its rigid, planar, and electron-deficient nature provides an optimal framework for designing molecules that interact with complex biological targets, including kinases and metalloproteases.

Among the functionalized derivatives of this class, 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-33-0) stands out as a premier bifunctional building block. It offers two distinct, highly orthogonal sites for chemical modification: an activated C-7 chlorine atom primed for Nucleophilic Aromatic Substitution (SNAr) and a C-5 carboxylic acid ready for peptide coupling or esterification. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated laboratory protocols for utilizing this compound in drug discovery workflows.

Physicochemical Properties

Understanding the baseline physicochemical properties of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is critical for predicting its solubility, reactivity, and handling requirements during library synthesis.

Table 1: Core Chemical and Physical Data
PropertyValue
Chemical Name 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS Number 1030019-33-0
Linear Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
InChI Key BHZYOQSUEKXHBW-UHFFFAOYSA-N
Physical Form Solid (typically off-white to pale yellow)
Purity (Commercial Standard) ≥ 95%
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen)

Structural Reactivity & Mechanistic Causality

The synthetic value of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in the predictable and orthogonal reactivity of its two functional groups. As a Senior Application Scientist, it is vital to understand why these positions react the way they do, rather than just knowing that they do.

The C-7 Position: Hyper-Activated SNAr

The chlorine atom at the C-7 position is not a standard aryl chloride. It is highly activated toward nucleophilic attack. This activation occurs because the electron-deficient pyrimidine ring—specifically the bridgehead nitrogen (N-4) and the adjacent pyrimidine nitrogen (N-1)—acts as an electron sink. When a nucleophile attacks C-7, the dearomatized anionic intermediate (the Meisenheimer complex) is profoundly stabilized by these ring nitrogens[1]. Consequently, SNAr reactions at C-7 can often proceed at room temperature or under mild heating, preserving the integrity of the rest of the molecule[2].

The C-5 Position: Amide Bond Formation

The carboxylic acid at C-5 provides a handle for late-stage diversification via amide coupling. Because the pyrazolo[1,5-a]pyrimidine core is electron-withdrawing, the C-5 carboxylate is slightly less nucleophilic than an aliphatic carboxylate. Therefore, highly efficient coupling reagents like HATU or EDCI/HOAt are recommended to form the active ester intermediate rapidly, preventing degradation or side reactions[3].

Reactivity Core 7-Chloropyrazolo[1,5-a]pyrimidine -5-carboxylic acid C7 C-7 Position (C-Cl) Activated for SNAr Core->C7 Nucleophilic Attack (Amines, Alkoxides) C5 C-5 Position (COOH) Amide Coupling / Esterification Core->C5 Peptide Coupling (HATU, EDCI) Meisenheimer Meisenheimer Complex (Stabilized by Ring N) C7->Meisenheimer Amide Carboxamide Derivatives (Target Binding) C5->Amide

Caption: Reactivity profile of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Experimental Workflows (Self-Validating Protocols)

To build complex libraries, sequential functionalization is required. The most reliable workflow involves performing the SNAr at C-7 first, followed by amide coupling at C-5. Performing the SNAr first prevents the nucleophilic amine from cross-reacting with an activated ester if the steps were reversed[4].

Workflow Start Starting Material (CAS: 1030019-33-0) Step1 Step 1: SNAr at C-7 Reagents: Amine, DIPEA, DMF Temp: RT to 60°C Start->Step1 Intermediate 7-Amino-substituted Intermediate Step1->Intermediate High Regioselectivity Step2 Step 2: Amide Coupling at C-5 Reagents: R-NH2, HATU, DIPEA Intermediate->Step2 Product Dual-Functionalized Final Product Step2->Product Yields > 80%

Caption: Sequential functionalization workflow prioritizing C-7 SNAr followed by C-5 amide coupling.

Protocol 1: Regioselective SNAr at C-7

Objective: Displace the C-7 chlorine with a secondary amine (e.g., morpholine) while keeping the C-5 carboxylic acid intact. Causality Note: Because the starting material contains a free carboxylic acid, at least two equivalents of base must be used. The first equivalent deprotonates the carboxylic acid (forming the unreactive carboxylate), and the second equivalent acts as the acid scavenger for the SNAr reaction.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Stir for 10 minutes to ensure complete deprotonation of the carboxylic acid.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.1 eq) slowly.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS. The strong activation of the C-7 position usually allows completion without heating.

  • Workup: Quench with 1M HCl to pH 3-4 to reprotonate the carboxylic acid. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Amide Coupling at C-5

Objective: Couple the newly synthesized 7-amino-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid with a primary aniline or aliphatic amine. Causality Note: HATU is selected over standard carbodiimides (like DCC) because the electron-deficient core reduces the nucleophilicity of the carboxylate. HATU generates a highly reactive HOAt ester that drives the reaction forward rapidly, minimizing epimerization or degradation.

  • Activation: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target amine (1.2 eq).

  • Reaction: Stir at room temperature for 4–12 hours until LC-MS indicates complete consumption of the active ester.

  • Purification: Dilute with water, extract with DCM, and purify via reverse-phase preparative HPLC to yield the final dual-functionalized product.

Applications in Drug Discovery

The dual functionalization of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has led to several breakthroughs in targeted therapeutics:

  • Kinase Inhibitors (PI3Kδ): Derivatives of this scaffold have been developed as highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. By substituting the C-7 position with morpholine and coupling the C-5 position with specific aryl groups, researchers achieved low nanomolar IC50 values, paving the way for treatments in autoimmune diseases and asthma[2].

  • Antifungal Agents: Recent screening of the MMV Pathogen Box identified pyrazolo[1,5-a]pyrimidine analogs as potent inhibitors of Candida auris. Modifications at the C-5 amide and C-7 pendant aryl/amine groups drastically improved both efficacy and selectivity against fungal replication inside immune cells[4].

  • Metalloprotease Inhibitors: Amide-containing heterobicyclic compounds derived from this core have shown potent inhibition of Matrix Metalloproteinase-13 (MMP-13), a key target for osteoarthritis and rheumatoid arthritis therapies[3].

Handling, Safety, and Storage

As with all active chloro-heterocycles, strict adherence to safety protocols is required. The compound is classified under the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling: Use only in a chemical fume hood. Wear standard PPE (nitrile gloves, safety goggles, lab coat). Storage: To prevent slow hydrolysis of the active C-7 chlorine by atmospheric moisture, store the solid under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

References

  • Sigma-Aldrich. "7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Properties".
  • Fisher Scientific. "Active chloro-heterocycles".
  • National Center for Biotechnology Information (PMC). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors".
  • ACS Infectious Diseases. "Leveraging the MMV Pathogen Box to Engineer an Antifungal Compound with Improved Efficacy and Selectivity against Candida auris".
  • Google Patents. "Heterobicyclic metalloprotease inhibitors".

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This guide presents a comprehensive, hypothesis-driven framework for elucidating the in vitro mechanism of action (MoA) of a specific derivative, 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. While direct studies on this compound are not publicly available, the extensive literature on the core scaffold provides a robust foundation for predicting its likely target classes—primarily protein kinases and phosphodiesterases.[1][2][3] We outline a multi-phase experimental strategy, beginning with unbiased target identification using chemical proteomics, followed by rigorous biophysical validation of the target interaction, and culminating in functional assays to characterize the nature of the molecular modulation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to deconvolve the MoA of novel compounds based on this versatile heterocycle.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered immense interest in drug discovery for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] Its significance was firmly established with its identification as a potent modulator of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology.[1][5] Marketed drugs for NTRK fusion cancers, for example, feature this core structure, underscoring its clinical relevance.[4]

The versatility of the scaffold allows for extensive chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][5] Structure-activity relationship (SAR) studies consistently demonstrate that substituent patterns at the 2, 3, 5, and 7-positions critically influence biological activity.[1][6] The subject of this guide, 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, possesses two key features: a chlorine atom at the 7-position, a common site for nucleophilic aromatic substitution to introduce diversity[6], and a carboxylic acid at the 5-position, a functional group noted in some analogs to be critical for maintaining binding affinity and selectivity.[1]

Given the absence of specific literature for this exact molecule, a logical, systematic investigation is required. This guide provides the strategic and technical details for such an investigation.

Hypothesis Generation: Likely Biological Targets

Based on extensive precedent from scaffold-hopping and SAR studies of related analogs, we can formulate a strong, evidence-based hypothesis regarding the primary target class for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Primary Hypothesis: Protein Kinase Inhibition

The most prominent role of the pyrazolo[1,5-a]pyrimidine scaffold is as a protein kinase inhibitor (PKI).[1][5] These compounds frequently act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase, though allosteric mechanisms have also been reported.[1][5]

  • Rationale: The planar, nitrogen-rich heterocyclic system is well-suited to form hydrogen bonds with the kinase hinge region, a canonical interaction for Type I and Type II kinase inhibitors. Kinases that have been successfully targeted by this scaffold include Tropomyosin Receptor Kinases (Trk), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs).[1][5][4][7]

Secondary Hypothesis: Phosphodiesterase (PDE) Inhibition

Derivatives of this scaffold have also been successfully developed as potent inhibitors of phosphodiesterases, particularly PDE2A and PDE4.[2][3][8][9] These enzymes are responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP), which are key second messengers.

  • Rationale: The core scaffold can occupy the active site of PDEs, which shares some structural similarities with the ATP-binding site of kinases. The discovery of pyrazolo[1,5-a]pyrimidine-based PDE inhibitors highlights the scaffold's versatility.[2][3]

The following experimental plan is designed to test these hypotheses in an unbiased manner and subsequently characterize the specific molecular interactions.

A Phased Experimental Workflow for MoA Deconvolution

A rigorous MoA study follows a logical progression from broad, unbiased screening to highly specific, quantitative characterization. We propose a three-phase workflow.

MoA_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation & Binding Kinetics cluster_phase3 Phase 3: Functional Characterization p1_start Compound Synthesis & QC p1_probe Affinity Probe Synthesis p1_start->p1_probe p1_pull Affinity Chromatography (Pull-down) p1_probe->p1_pull p1_ms LC-MS/MS Proteomics p1_pull->p1_ms p1_data Data Analysis: Hit Prioritization p1_ms->p1_data p2_recombinant Recombinant Protein Expression p1_data->p2_recombinant Putative Targets p2_spr Surface Plasmon Resonance (SPR) p2_recombinant->p2_spr p2_kinetics Determine kon, koff, KD p2_spr->p2_kinetics p3_assay In Vitro Functional Assay (e.g., Kinase Activity) p2_kinetics->p3_assay Validated Target p3_ic50 Determine IC50 / EC50 p3_assay->p3_ic50 p3_moa Mechanism Study (e.g., ATP Competition) p3_ic50->p3_moa Final_Report Final MoA Report p3_moa->Final_Report

Caption: High-level workflow for Mechanism of Action (MoA) deconvolution.

Phase 1: Unbiased Target Identification via Affinity Chromatography

The initial and most critical step is to identify which proteins from a complex biological mixture physically interact with the compound. Affinity chromatography coupled with mass spectrometry is a robust and widely adopted method for this purpose.[10][11]

Causality Behind Experimental Choice: This "pull-down" approach is chosen over label-free methods like DARTS because it physically isolates the binding partners, providing direct evidence of an interaction.[12] While it requires chemical modification of the compound, a well-designed probe minimizes interference with binding.

Affinity_Chromatography cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound 1. Synthesize Affinity Probe (Compound + Linker + Biotin) beads 2. Immobilize Probe on Streptavidin Beads compound->beads incubate 4. Incubate Lysate with Probe-Beads beads->incubate lysate 3. Prepare Cell Lysate (e.g., from K562 cells) lysate->incubate wash 5. Wash Beads (Remove Non-specific Binders) incubate->wash elute 6. Elute Bound Proteins wash->elute sds 7. SDS-PAGE Separation elute->sds digest 8. In-gel Trypsin Digest sds->digest ms 9. LC-MS/MS Analysis digest->ms identify 10. Protein Identification & Quantification ms->identify

Caption: Workflow for affinity chromatography-based target identification.

Detailed Protocol: Affinity Chromatography Pull-Down

  • Affinity Probe Synthesis:

    • Synthesize an analog of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid containing a linker (e.g., a short polyethylene glycol chain) terminating in a biotin tag. The linker should be attached at a position determined by SAR not to be critical for the hypothesized binding (e.g., modifying the carboxylic acid to an amide linker).

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to achieve immobilization.

  • Lysate Preparation:

    • Culture a relevant human cell line (e.g., K562, a common line for kinase studies) and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40 and protease/phosphatase inhibitors).

  • Incubation:

    • Incubate the cell lysate (approx. 5-10 mg total protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Control Experiments (Self-Validating System):

    • Control 1 (Beads Only): Incubate lysate with unconjugated streptavidin beads to identify proteins that bind non-specifically to the matrix.[11]

    • Control 2 (Competition): Pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of the free, unmodified 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid before adding the probe-conjugated beads. True targets should show significantly reduced binding in this condition.[11]

  • Washing:

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise protein bands that are present in the main experiment but absent or significantly reduced in the control experiments.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

  • Hit Prioritization:

    • Prioritize protein "hits" that are significantly enriched in the probe pull-down compared to both the beads-only and competition controls. Kinases and phosphodiesterases should be considered high-priority candidates.

Phase 2: Biophysical Validation of Target Engagement

Once putative targets are identified, it is essential to validate the direct interaction using a purified system and to quantify the binding affinity. Surface Plasmon Resonance (SPR) is the gold standard for this purpose, providing real-time, label-free kinetic data.[13][14][15]

Causality Behind Experimental Choice: SPR is selected because it provides much more than a simple "yes/no" binding answer. It measures the association rate (k_on), dissociation rate (k_off), and calculates the equilibrium dissociation constant (K_D), which is a precise measure of binding affinity.[13] This quantitative data is crucial for ranking hits and guiding further development.

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization:

    • Obtain high-purity, recombinant protein of the top candidate(s) from Phase 1.

    • Immobilize the protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density (e.g., 2000-4000 Response Units, RU). A control flow cell should be prepared (mock-coupled) to subtract bulk refractive index changes.[14]

  • Analyte Preparation:

    • Prepare a dilution series of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should span at least two orders of magnitude around the expected K_D (e.g., from 10 nM to 1 µM).

  • Binding Measurement:

    • Inject the compound dilutions over the protein and control flow cells, starting with the lowest concentration.

    • Monitor the binding response in real-time, recording the association phase (during injection) and the dissociation phase (during buffer flow).[13][16]

  • Data Analysis:

    • After subtracting the control flow cell signal, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract k_on, k_off, and K_D values.[16]

  • Interpretation:

    • A low K_D value (typically in the nM to low µM range) confirms a high-affinity interaction and validates the protein as a direct target.

ParameterDescriptionTypical UnitsSignificance
k_on (k_a)Association Rate ConstantM⁻¹s⁻¹How quickly the compound binds to the target.
k_off (k_d)Dissociation Rate Constants⁻¹How quickly the compound dissociates from the target.
K_D Equilibrium Dissociation Constant (k_off / k_on)M (e.g., nM, µM)The concentration of compound required to occupy 50% of the target sites at equilibrium; a measure of affinity.
Phase 3: Functional Characterization of Target Modulation

Confirming a physical interaction is necessary but not sufficient. The final phase must demonstrate that this binding event translates into a functional consequence, i.e., modulation of the target's biological activity. Assuming a protein kinase is validated in Phase 2, a kinase activity assay is performed.

Causality Behind Experimental Choice: The Transcreener® ADP² Kinase Assay is a powerful, universal platform.[17][18] Instead of measuring the specific phosphorylated substrate (which would require a different assay for every kinase), it measures the production of ADP, the universal by-product of all kinase reactions.[19][20] This makes the assay highly adaptable and robust for any kinase target identified.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS BRAF B-RAF (Putative Target) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 7-Cl-Pyrazolo[1,5-a]pyrimidine- 5-carboxylic acid Inhibitor->BRAF

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Transcreener® ADP² FP)

  • Assay Setup:

    • In a 384-well plate, add the validated kinase target, its specific peptide or protein substrate, and the required cofactors (e.g., MgCl₂).

  • Compound Titration:

    • Add 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid across a range of concentrations (e.g., 11-point, 3-fold serial dilution starting from 50 µM). Include no-compound (100% activity) and no-enzyme (0% activity) controls.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP at a concentration close to its K_m for that specific enzyme.[20] Incubate at room temperature for a set period (e.g., 60 minutes), ensuring the reaction remains in the linear range (typically <20% ATP conversion).

  • ADP Detection:

    • Stop the reaction and detect the ADP produced by adding the Transcreener® ADP² Detection Mix, which contains an ADP-antibody and a fluorescent tracer.[21]

  • Measurement:

    • After a brief incubation, measure the fluorescence polarization (FP) on a suitable plate reader. ADP produced by the kinase displaces the tracer from the antibody, causing a decrease in the FP signal.[21]

  • Data Analysis:

    • Convert the FP signal to % inhibition relative to the controls.

    • Plot % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay ComponentPurposeSource/Example
Enzyme The validated protein targetRecombinant B-RAF
Substrate The molecule to be phosphorylatedInactive MEK1 protein
Inhibitor The compound being tested7-Cl-Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
ATP Phosphate donorSigma-Aldrich
Detection System Measures reaction progress (ADP)Transcreener® ADP² FP Assay Kit[17]

Conclusion

The in vitro mechanism of action for a novel compound like 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be systematically and definitively elucidated through a phased, hypothesis-driven approach. By leveraging the extensive knowledge base of the privileged pyrazolo[1,5-a]pyrimidine scaffold, we can predict likely target classes and design a robust experimental cascade. This guide outlines a self-validating workflow that progresses from unbiased target discovery using affinity proteomics to high-precision biophysical characterization with SPR, and finally to functional confirmation with a universal kinase assay. Following this technical blueprint will enable researchers to confidently identify the molecular target, quantify the interaction, and characterize the functional consequences of binding, thereby providing a complete and actionable understanding of the compound's in vitro MoA.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • Transcreener ADP 2 Kinase Assay Kits - BellBrook Labs. (URL: [Link])

  • Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors - PubMed. (URL: [Link])

  • Transcreener® HTS Assays | Kinase Assays - BellBrook Labs. (URL: [Link])

  • Simplifying Kinase Profiling Using ADP Detection with the Transcreener™ Kinase Assay. (URL: [Link])

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9 - PubMed. (URL: [Link])

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. (URL: [Link])

  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors - PubMed. (URL: [Link])

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  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. (URL: [Link])

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  • Synthesis and Antioxidant Activity of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (URL: [Link])

  • Small molecule target identification using photo-affinity chromatography - PMC. (URL: [Link])

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Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. As a molecule of significant interest within medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices and ensuring a self-validating approach to structural determination.

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in the development of kinase inhibitors and other therapeutic agents.[1] The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 5-position creates a molecule with specific electronic and hydrogen-bonding properties that are crucial to its biological function. Elucidating the precise arrangement of these molecules in the crystalline state provides invaluable information on intermolecular interactions that can influence solubility, stability, and ultimately, bioavailability.

Section 1: Synthesis and Purification

A robust and scalable synthetic route is the foundation of any crystallographic study. For 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a multi-step synthesis beginning with commercially available starting materials is proposed, drawing from established methodologies for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.[2][3]

Proposed Synthetic Pathway

The synthesis commences with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[2] Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) would afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[2] Selective hydrolysis of the C5-chloro group to a carboxylic acid would then be required to yield the target molecule.

Synthesis A 5-Amino-3-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C NaOEt, EtOH, Reflux B Diethyl malonate B->C D 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine C->D POCl3, Reflux E 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid D->E Selective Hydrolysis

Caption: Proposed synthetic route for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Purification and Characterization

Rigorous purification of the final compound is critical for obtaining high-quality single crystals. The synthesized 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid should be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. The purity of the bulk sample must be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, which should be >98% for crystallization trials.

Section 2: Single Crystal Growth: The Art and Science of Molecular Ordering

The growth of diffraction-quality single crystals is often the most challenging step in a crystal structure determination. A variety of techniques should be systematically employed to induce the formation of well-ordered crystals.

Crystallization Techniques

Given that the target molecule is a small organic compound, the following methods are recommended for screening:

Crystallization MethodDescriptionKey Parameters to Vary
Slow Evaporation A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[4]Solvent(s), Temperature, Rate of evaporation
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less soluble "anti-solvent." Diffusion of the anti-solvent vapor into the compound solution induces crystallization.[4]Solvent/Anti-solvent pair, Temperature, Concentration
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.Solvent, Cooling rate, Temperature range

A screening of various solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is essential.

Crystal Selection and Mounting

Once crystals are obtained, a suitable single crystal must be selected for X-ray diffraction analysis. An ideal crystal should:

  • Be transparent and free of cracks or other visible defects.

  • Have well-defined faces.

  • Have dimensions in the range of 0.1 to 0.3 mm in all directions.

The selected crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

Section 3: Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

Data Collection Strategy

A complete sphere of diffraction data should be collected to ensure high redundancy and accurate determination of the unit cell parameters and space group. The data collection strategy involves a series of scans (e.g., ω and φ scans) to cover the entire reciprocal space.

Data Reduction and Processing

The raw diffraction images are processed to:

  • Index the diffraction spots: To determine the unit cell parameters and crystal system.

  • Integrate the reflection intensities: To obtain the intensity and standard uncertainty for each reflection.

  • Apply corrections: For Lorentz and polarization effects, and absorption.

This process yields a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the corresponding squared structure factor amplitudes (F²) and their standard uncertainties.

Section 4: Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The determination of the crystal structure from the processed diffraction data involves two main steps: solving the phase problem and refining the structural model.

Structure_Determination A Single Crystal B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (Direct or Patterson Methods) C->D E Structure Refinement (SHELXL) D->E F Final Structural Model (CIF) E->F G Structure Analysis (Mercury, PLATON) F->G

Caption: Workflow for crystal structure determination.

Structure Solution

The phase information, which is lost during the diffraction experiment, must be retrieved to calculate the electron density map. For small molecules like 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, two primary methods are employed:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.[5][6] This is the most common approach for small molecules.

  • Patterson Methods: This method involves calculating a Patterson function, which is a Fourier transform of the intensities. The peaks in the Patterson map correspond to interatomic vectors, and this information can be used to determine the positions of heavy atoms (in this case, the chlorine atom), which can then be used to phase the remaining reflections.

The output of this step is an initial structural model with the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure, typically with the software SHELXL. The refinement process involves iteratively adjusting the atomic coordinates, displacement parameters (isotropic and then anisotropic), and other parameters to minimize the difference between the observed and calculated structure factors.

The quality of the refinement is monitored by the R-factors (R1 and wR2), which should converge to low values (typically R1 < 0.05 for good quality data). The goodness-of-fit (GooF) should be close to 1.

Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.

Section 5: Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

Once the structure is fully refined, a detailed analysis of the molecular and supramolecular features is performed using software such as Mercury and PLATON.[2]

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid molecule will be analyzed and compared to expected values and to related structures in the Cambridge Structural Database (CSD).

Supramolecular Assembly and Intermolecular Interactions

A thorough analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of the compound. The following interactions are anticipated and should be systematically analyzed:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form robust hydrogen-bonded dimers or chains. The nitrogen atoms of the pyrazolopyrimidine ring can also act as hydrogen bond acceptors.

  • π-π Stacking: The planar pyrazolo[1,5-a]pyrimidine ring system is likely to engage in π-π stacking interactions, which contribute significantly to the crystal packing. The nature of these interactions (e.g., parallel-displaced or T-shaped) should be characterized.

  • Halogen Bonding: The chlorine atom at the 7-position can participate in halogen bonding interactions with electron-rich atoms, further stabilizing the crystal lattice.

Interactions A 7-Chloropyrazolo[1,5-a]pyrimidine- 5-carboxylic acid B Hydrogen Bonding (Carboxylic Acid Dimer) A->B C π-π Stacking (Aromatic Ring System) A->C D Halogen Bonding (Chlorine Atom) A->D E van der Waals Forces A->E

Caption: Key intermolecular interactions expected in the crystal structure.

Crystallographic Data Summary

The final crystallographic data should be presented in a standardized format, as shown in the table below.

ParameterValue
Chemical formulaC₇H₄ClN₃O₂
Formula weight197.58
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
θ range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Completeness to θ = ...° (%)To be determined
Data / restraints / parametersTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined
Largest diff. peak and hole (e.Å⁻³)To be determined

Section 6: Data Deposition and Reporting

Upon completion of the structure determination and analysis, the results should be prepared for publication and deposition in a public database. The standard format for crystallographic data is the Crystallographic Information File (CIF).[1] The CIF file contains all the necessary information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details. The data should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the wider scientific community.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... - ResearchGate. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives - European Journal of Chemistry. (URL: [Link])

  • A short guide to Crystallographic Information Files - CCDC. (URL: [Link])

  • Mercury: visualization and analysis of crystal structures - IUCr Journals. (URL: [Link])

  • 7.3 Patterson function and its applications - Crystallography - Fiveable. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination - IUCr Journals. (URL: [Link])

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (URL: [Link])

  • NEW TECHNIQUES FOR DIRECT METHODS IN X-RAY CRYSTALLOGRAPHY - University of Glasgow. (URL: [Link])

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge - MDPI. (URL: [Link])

  • Structure solution by Direct Methods (DM) – EXPO - CNR. (URL: [Link])

  • Mercury - CCDC. (URL: [Link])

  • Crystallographic Information Framework - IUCr. (URL: [Link])

  • Growing and Mounting Crystals Your Instrument Will Treasure - Department of Chemistry and Biochemistry. (URL: [Link])

  • PLATON, A set of Tools for the Interpretation of Structural Results. (URL: [Link])

  • CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. (URL: [Link])

  • Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals - AIP Publishing. (URL: [Link])

  • Direct methods (crystallography) - Wikipedia. (URL: [Link])

  • CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. (URL: [Link])

  • Platon | PPTX - Slideshare. (URL: [Link])

  • Crystallography. Structural resolution. The Patterson function and the Patterson method. (URL: [Link])

  • Heteroaromatic π-Stacking Energy Landscapes - PMC - NIH. (URL: [Link])

  • Application of Patterson-function direct methods to materials characterization - PMC. (URL: [Link])

  • Crystal structure refinement with SHELXL - PMC - NIH. (URL: [Link])

  • PLATON INTRO. (URL: [Link])

  • Heteroaromatic π-Stacking Energy Landscapes | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters - MDPI. (URL: [Link])

  • Patterson function - Wikipedia. (URL: [Link])

  • PLATON MANUAL - MIT. (URL: [Link])

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL - Oxford Academic. (URL: [Link])

  • crystallization of small molecules. (URL: [Link])

  • Comprehensive Experimental Study of N-heterocyclic π-stacking Interactions of Neutral and Cationic Pyridines - PubMed. (URL: [Link])

  • Chemical crystallization | SPT Labtech. (URL: [Link])

  • How molecules stick together in organic crystals: weak intermolecular interactions - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (URL: [Link])

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (URL: [Link])

  • 1 Competitive Pi-Stacking and H-Bond Piling Increase Solubility of Heterocyclic Redoxmers. Yuyue Zhao1,2, Erik S. Sarnello, 3 Li - OSTI. (URL: [Link])

  • Crystal Growth, Selection and Mounting - The University of Oklahoma. (URL: [Link])

  • SHELXL - An Easy Structure - Sucrose. (URL: [Link])

  • Predicting the Strength of Stacking Interactions between Heterocycles and Aromatic Amino Acid Side Chains | Journal of the American Chemical Society. (URL: [Link])

Sources

Exploratory

Solubility Profile of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid in Organic Solvents

Executive Summary 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-33-0) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and ion channel modula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-33-0) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and ion channel modulators[1]. However, the pyrazolo[1,5-a]pyrimidine scaffold is notoriously challenging regarding solubility[2][3]. As a Senior Application Scientist, understanding the physicochemical drivers behind its solubility is critical for optimizing reaction conditions, purification workflows, and downstream formulation. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in organic solvents, supported by a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Rationale

To predict and manipulate the solubility of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, one must deconstruct its structural features and their energetic contributions to the solid-state crystal lattice versus solvent solvation.

Structural Drivers of Solubility
  • The Pyrazolo[1,5-a]pyrimidine Core: This highly planar, nitrogen-rich aromatic system promotes strong intermolecular π−π stacking[2]. This stacking significantly increases the crystal lattice energy, acting as a thermodynamic barrier to dissolution.

  • The C5-Carboxylic Acid: In the solid state and in non-polar solvents, carboxylic acids predominantly exist as hydrogen-bonded dimers. Breaking these dimers requires a solvent with strong hydrogen-bond accepting (HBA) or donating (HBD) capabilities.

  • The C7-Chlorine Atom: While halogenation typically increases lipophilicity (LogP), the strong electron-withdrawing nature of the chlorine atom reduces the basicity of the adjacent pyrimidine nitrogens, limiting solubility in mildly acidic organic environments.

G M 7-Chloro-PP-5-CA Solid State COOH C5-Carboxylic Acid (Dimerization) M->COOH Core Pyrazolo-Pyrimidine (Pi-Pi Stacking) M->Core SolvA Polar Aprotic (DMSO) Disrupts Dimers COOH->SolvA H-Bond Acceptance SolvB Non-Polar (Hexane) Fails to Solvate COOH->SolvB Remains Dimerized Core->SolvA Dipole Solvation Core->SolvB Lattice Unbroken

Mechanistic interactions governing the solubility of 7-Chloro-PP-5-CA in various solvent classes.

Quantitative Solubility Profile in Organic Solvents

Based on the functional group analysis and empirical data from structurally analogous pyrazolo[1,5-a]pyrimidine derivatives[2][3], the solubility of this compound is highly dependent on the solvent's dielectric constant ( ϵ ) and hydrogen-bonding capacity.

The table below summarizes the expected thermodynamic solubility profile across standard laboratory and manufacturing solvents at 25°C.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Est. Solubility (mg/mL)Mechanistic Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 High HBA capacity efficiently breaks carboxylic acid dimers; high polarity solvates the heterocyclic core.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30.0 Similar to DMSO, provides excellent solvation energy to overcome the crystal lattice.
Polar Protic Methanol (MeOH)32.75.0 - 15.0 Acts as both HBD and HBA. Solvates the molecule well, but protic nature competes with solute-solute H-bonding.
Moderately Polar Ethyl Acetate (EtOAc)6.01.0 - 5.0 Weak HBA. Insufficient polarity to fully disrupt π−π stacking of the planar core.
Halogenated Dichloromethane (DCM)9.1< 2.0 Lacks HBA/HBD capability. Cannot disrupt the strong COOH dimers, leading to poor dissolution.
Non-Polar Heptane / Hexane1.9< 0.1 Completely unable to overcome the high crystal lattice energy and intermolecular hydrogen bonding.

Self-Validating Protocol: Thermodynamic Solubility Determination

Relying on kinetic solubility (e.g., solvent-shift methods) often leads to supersaturation artifacts, providing a false sense of solubility that will crash out during scale-up. As an industry standard, Thermodynamic Shake-Flask Methodology must be employed[3].

The following protocol is designed as a self-validating system. By measuring at two distinct time points and analyzing the residual solid, the protocol inherently proves that true equilibrium has been reached and that the solvent has not induced a polymorph transition.

Step-by-Step Methodology
  • Saturation Preparation:

    • Weigh approximately 20 mg of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid into two separate 2 mL amber glass HPLC vials.

    • Add 1.0 mL of the target organic solvent to each vial to create a visibly heterogeneous suspension (ensuring excess solid is present).

  • Isothermal Equilibration:

    • Cap the vials tightly using PTFE-lined septa to prevent solvent evaporation.

    • Place the vials in a thermoshaker set strictly to 25.0 ± 0.1 °C.

    • Agitate at 800 rpm. Designate Vial A for a 24-hour pull and Vial B for a 48-hour pull.

  • Phase Separation:

    • At the designated time point, remove the vial and immediately centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

    • Critical Step: Do not use syringe filters for initial separation, as the compound may adsorb non-specifically to the filter membrane, artificially lowering the quantified concentration.

  • Quantification (HPLC-UV):

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the aliquot with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of your pre-established HPLC-UV calibration curve.

    • Quantify the concentration based on the peak area at the compound's λmax​ .

  • System Validation (The "E-E-A-T" Check):

    • Equilibrium Check: Compare the calculated concentration of Vial A (24h) and Vial B (48h). If C24h​≈C48h​ (within 5% variance), thermodynamic equilibrium is confirmed. If C48h​>C24h​ , extend the equilibration time to 72 hours.

    • Polymorph Check: Recover the solid pellet from the 48h vial, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to ensure the solvent did not induce the formation of a less soluble solvate or a new polymorph.

G S1 1. Excess Solid Addition (Target Solvent) S2 2. Isothermal Equilibration (25°C, 24h & 48h, 800 rpm) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 x g) S2->S3 S4 4. Supernatant Analysis (HPLC-UV Quantification) S3->S4 Liquid Phase S5 5. Solid Pellet Analysis (XRPD for Polymorph Check) S3->S5 Solid Phase S4->S5 Validates Equilibrium

Self-validating workflow for thermodynamic solubility determination via the shake-flask method.

Troubleshooting & Optimization Strategies

If the solubility of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in a desired reaction solvent (e.g., DCM or Toluene) is too low to proceed with a synthetic step (such as amide coupling), consider the following interventions:

  • In-Situ Salt Formation: The presence of the C5-carboxylic acid allows for easy deprotonation. Adding a tertiary amine base (e.g., Triethylamine or DIPEA) will form the corresponding carboxylate salt, drastically increasing solubility in moderately polar solvents like DCM or THF.

  • Co-Solvent Systems: If a reaction requires a less polar solvent but the starting material won't dissolve, introduce 5-10% v/v of DMF or DMSO as a co-solvent. This small fraction is often sufficient to disrupt the solid-state dimers without fundamentally altering the bulk properties of the primary solvent.

  • Temperature Elevation: While heating increases kinetic dissolution, ensure the target reaction temperature is maintained. If the compound crashes out upon cooling to room temperature, the reaction must be maintained at an elevated temperature or the concentration must be reduced.

References

  • Kim, J., et al. (2022). "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease". Journal of Medicinal Chemistry, 66(1). Available at:[Link]

  • AL-Zahar, M., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity". MDPI. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Imperative of Stability in Drug Development In the journey of a molecule from a promising hit to a viable drug candidate, thermodynamic stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Imperative of Stability in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, thermodynamic stability is a cornerstone of its developability profile. A thorough understanding of a compound's intrinsic stability informs critical decisions in synthesis, formulation, packaging, and storage, ultimately ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive framework for assessing the thermodynamic stability of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a heterocyclic compound with potential pharmacological applications. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in various therapeutic agents.[1][2] However, the specific substitution pattern of a chloro group at the 7-position and a carboxylic acid at the 5-position introduces unique chemical liabilities that warrant a detailed investigation.

This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry. It will delve into the theoretical underpinnings of the molecule's potential degradation pathways, provide detailed experimental protocols for a comprehensive stability assessment, and offer insights into the interpretation of the resulting data.

Molecular Profile and Potential Liabilities of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

The structure of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid presents several key features that are pertinent to its thermodynamic stability:

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system is generally aromatic and possesses a degree of inherent stability. However, the nitrogen atoms can be susceptible to oxidation, and the electron-deficient nature of the pyrimidine ring can make it a target for nucleophilic attack, particularly under basic conditions.

  • The 7-Chloro Substituent: The chlorine atom at the 7-position is a potential leaving group, making this position susceptible to nucleophilic substitution.[3] This could occur via hydrolysis (reaction with water) or reaction with other nucleophiles present in a formulation. The reactivity of this position is a critical aspect to investigate.

  • The 5-Carboxylic Acid Group: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures. The presence of the fused heterocyclic system may influence the ease of this process. Furthermore, the acidic nature of this group can influence the overall pH of a drug product formulation and potentially catalyze other degradation reactions.

A Systematic Approach to Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid should encompass both solid-state and solution-state studies. The following sections outline a robust experimental plan based on the principles of forced degradation, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4][7]

I. Solid-State Stability Evaluation

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its handling, processing, and long-term stability.

A. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions.

    • Protocol:

      • Accurately weigh 2-5 mg of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid into an aluminum DSC pan.

      • Seal the pan and place it in the DSC instrument.

      • Heat the sample at a rate of 10 °C/min from 25 °C to a temperature above its melting point.

      • Record the heat flow as a function of temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and dehydration.

    • Protocol:

      • Accurately weigh 5-10 mg of the compound into a TGA pan.

      • Heat the sample at a rate of 10 °C/min from 25 °C to a temperature where complete decomposition is observed.

      • Record the mass loss as a function of temperature.

B. Photostability Testing

  • Protocol:

    • Spread a thin layer of the solid compound on a chemically inert, transparent container.[8]

    • Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • Analyze the samples at appropriate time points for the appearance of degradation products using a stability-indicating HPLC method.

II. Solution-State Stability: Forced Degradation Studies

Forced degradation studies in solution are essential for identifying the primary degradation pathways under various stress conditions.[4][5][8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex due to secondary degradation.[5][6]

A. Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

B. Detailed Protocols for Forced Degradation

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound and dilute with 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and collect samples at appropriate intervals.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound and add 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, and collect samples over time.

  • Thermal Degradation (in solution):

    • Prepare a solution of the compound in a neutral solvent (e.g., water or a buffer at pH 7).

    • Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points.

  • Photolytic Degradation (in solution):

    • Prepare a solution of the compound in a transparent container.

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples at defined time points.

III. Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate assessment of degradation.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products.

    • Method Development: The method should be developed to ensure adequate resolution between the parent peak and all degradant peaks. A gradient elution with a C18 column is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification and structural elucidation of the degradation products. By comparing the mass-to-charge ratio of the degradant peaks with the parent compound, potential degradation pathways can be proposed.

IV. Proposed Degradation Pathways

Based on the chemical structure, the following degradation pathways are proposed for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_decarboxylation Thermal Stress cluster_oxidation Oxidative Stress Parent 7-Chloropyrazolo[1,5-a]pyrimidine- 5-carboxylic acid Hydrolysis_Product 7-Hydroxypyrazolo[1,5-a]pyrimidine- 5-carboxylic acid Parent->Hydrolysis_Product Nucleophilic Substitution of Cl Decarboxylation_Product 7-Chloropyrazolo[1,5-a]pyrimidine Parent->Decarboxylation_Product Loss of CO2 Oxidation_Product N-oxide derivatives Parent->Oxidation_Product Oxidation of ring nitrogens

Caption: Proposed degradation pathways.

Data Interpretation and Reporting

A comprehensive stability report should be compiled, including the following elements:

  • Summary of Results: A clear overview of the stability profile under all tested conditions.

  • Data Tables: Organize the quantitative data from the forced degradation studies into tables for easy comparison.

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl, 60°C 010000100
885.212.1 (Hydrolysis)-97.3
2465.728.5 (Hydrolysis)-94.2
0.1 M NaOH, RT 010000100
478.918.3 (Hydrolysis)-97.2
3% H2O2, RT 010000100
2492.15.8 (N-oxide)-97.9
60°C, in solution 010000100
2490.53.2 (Hydrolysis)4.1 (Decarboxylation)97.8
  • Chromatograms: Representative HPLC chromatograms showing the separation of the parent compound and its degradants.

  • Structural Elucidation: Proposed structures of the major degradation products based on LC-MS data.

  • Degradation Pathway Analysis: A detailed discussion of the likely degradation mechanisms.

  • Stability-Indicating Method Validation: A summary of the validation of the analytical method used.

A thorough investigation of the thermodynamic stability of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a critical step in its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a robust approach to identifying and characterizing its degradation pathways. The insights gained from these studies will be instrumental in guiding the development of a stable and effective drug formulation. Key areas of focus should be the potential for hydrolysis at the 7-position and thermal decarboxylation. Based on the stability profile, appropriate formulation strategies, such as pH control and the inclusion of antioxidants, can be implemented to mitigate degradation and ensure a safe and efficacious drug product with an adequate shelf-life.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Periodica Polytechnica Chemical Engineering. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov.
  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in Cell-Based Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling When evaluating novel heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

When evaluating novel heterocyclic compounds in cell-based assays, erratic data is frequently traced back to improper compound handling rather than biological variance. 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a critical building block and screening hit in medicinal chemistry. However, its fused pyrazolo-pyrimidine ring system provides significant planarity and hydrophobicity, while the carboxylic acid moiety drives strong intermolecular hydrogen bonding in the solid state. This high lattice energy significantly restricts its direct aqueous solubility.

To ensure reproducible pharmacology, researchers must bypass this lattice energy using a high-polarity organic solvent before introducing the compound to an aqueous biological system.

Quantitative Physicochemical Summary

Table 1: Chemical properties dictating solvent selection.

PropertyValueImplication for Assay Design
CAS Number 1030019-33-0[1]Unique identifier for sourcing and validation.
Molecular Weight 197.58 g/mol [1]Used for precise molarity calculations (1 mg = 5.06 µmol).
Chemical Formula C₇H₄ClN₃O₂Presence of Cl increases lipophilicity; COOH lowers local pH.
Primary Solvent 100% Anhydrous DMSORequired to disrupt crystalline lattice and solvate the core.
Aqueous Solubility Poor (Kinetic dependent)Necessitates an intermediate dilution step to prevent precipitation.

Solvent Selection & The Causality of DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) and cell-based assays[2].

The Causality of the Solvent Choice: Why not dissolve directly in media or water? The dielectric constant of water is insufficient to rapidly break the intermolecular dimers formed by the carboxylic acid groups of this compound. DMSO, an aprotic and highly polar solvent, acts as an exceptional hydrogen bond acceptor, effectively solvating both the hydrophobic heterocycle and the polar acid.

However, DMSO is toxic to mammalian cells. The NIH Assay Guidance Manual strictly dictates that final DMSO concentrations in cell-based assays must be maintained below 0.5% (v/v), and ideally at 0.1%, to prevent solvent-induced cytotoxicity or artifactual activation of cellular stress pathways[2][3]. Furthermore, using anhydrous DMSO stored under an inert gas (like argon) is critical; DMSO is highly hygroscopic, and absorbed water will prematurely lower the solvation capacity, causing the compound to precipitate out of the stock solution over time[2].

Experimental Workflow Visualization

The following diagram maps the critical path from solid powder to the final cellular assay, emphasizing the transition from a purely organic environment to a physiologically relevant aqueous state.

G Powder 7-Chloropyrazolo[1,5-a] pyrimidine-5-carboxylic acid (Solid Powder) Stock Primary Stock (10 mM) in 100% Anhydrous DMSO Powder->Stock Dissolve & Sonicate Serial Serial Dilution in 100% DMSO (Maintains Solubility) Stock->Serial 1:3 or 1:10 Titration Intermediate Intermediate Dilution in Culture Media (10X) Serial->Intermediate 1:100 Aqueous Transfer Assay Final Cell Assay Well (1X, ≤0.5% DMSO) Intermediate->Assay 1:10 Addition to Cells

Workflow for dissolving and diluting 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Step-by-Step Protocol: From Powder to Cell Well

This protocol is engineered as a self-validating system . By strictly controlling the DMSO ratio at every step, any observed cellular phenotype can be confidently attributed to the compound rather than solvent artifacts.

Phase 1: Primary Stock Formulation (10 mM)
  • Equilibration: Allow the sealed vial of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid to reach room temperature in a desiccator before opening to prevent condensation.

  • Calculation: Calculate the required volume of 100% anhydrous DMSO.

    • Formula:Volume (µL) =[Mass (mg) / 197.58] × 100,000

    • Example: For 5.0 mg of powder, add 2,530.6 µL (2.53 mL) of DMSO.

  • Dissolution: Add the DMSO directly to the vial. Vortex for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the 10 mM stock into single-use polypropylene tubes (to prevent plasticizer leaching) and store at -20°C[2].

Phase 2: Serial Dilution Matrix (in 100% DMSO)

Causality: Serial dilutions must be performed in 100% DMSO, not in media. Diluting in media first creates varying concentrations of DMSO across your dose-response curve, invalidating the assay.

  • Prepare a 96-well V-bottom polypropylene plate.

  • Add 90 µL of 100% DMSO to wells 2 through 10.

  • Add 100 µL of the 10 mM stock to well 1.

  • Transfer 10 µL from well 1 to well 2, mix thoroughly, and repeat to create a 10-point, 1:10 dilution curve.

Phase 3: Aqueous Transfer & Cell Dosing

Causality: Transferring directly from 100% DMSO to a cell well causes "solvent shock"—a localized spike in DMSO that lyses cells before it diffuses. We mitigate this by creating a 10X intermediate in culture media.

  • 10X Intermediate: In a separate deep-well plate containing 990 µL of pre-warmed culture media per well, transfer 10 µL from your DMSO serial dilution plate. This creates a 10X dosing solution containing 1.0% DMSO .

  • Final Dosing: Transfer 10 µL of the 10X intermediate into your final assay plate containing cells in 90 µL of media.

  • Result: The final well volume is 100 µL, the compound is at 1X concentration, and the DMSO is normalized to a safe 0.1% across all wells[3].

Quantitative Dilution Scheme

Table 2: Volumetric tracking for a target top concentration of 10 µM in the assay well.

StepTarget ConcentrationSolvent MatrixVolume of InputVolume of SolventFinal DMSO %
1. Primary Stock 10 mM100% DMSO5.0 mg (Solid)2.53 mL100%
2. Serial Dilution 1 mM100% DMSO10 µL (of 10 mM)90 µL100%
3. Intermediate (10X) 100 µMCulture Media10 µL (of 1 mM)990 µL1.0%
4. Final Assay (1X) 10 µMCells + Media10 µL (of 10X)90 µL0.1%

Self-Validating Quality Controls

To ensure the trustworthiness of your data, the following internal controls must be integrated into the workflow:

  • The Vehicle Control Validation: You must include a "DMSO-only" control that undergoes the exact same Phase 2 and Phase 3 dilutions. If this vehicle control reduces cell viability compared to untreated cells, your media evaporation or pipetting technique has caused the final DMSO concentration to exceed the 0.5% threshold[3].

  • Kinetic Solubility Check (Nephelometry): Because 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a hydrophobic acid, it may crash out of solution upon aqueous transfer if the concentration is too high. Before adding the 10X intermediate to your cells, inspect the plate under an inverted microscope (20X objective) or use a nephelometer. The presence of micro-crystals indicates that the kinetic solubility limit has been breached.

  • pH Buffering: Carboxylic acids can lower the pH of unbuffered solutions. Ensure your culture media contains a sufficient buffer (e.g., 10-25 mM HEPES) to absorb the proton donation without altering the physiological pH of the assay environment.

References

  • Kozikowski, B. A., et al. (2012). Assay Operations for SAR Support - Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf. Retrieved from[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf. Retrieved from[Link]

Sources

Application

Application Note: 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale In modern targeted oncology and neuropha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

In modern targeted oncology and neuropharmacology, the pyrazolo[1,5-a]pyrimidine bicyclic core has emerged as a highly privileged pharmacophore[1]. Functioning as a bioisostere of the endogenous purine ring of ATP, this scaffold exhibits a highly favorable hydrogen-bonding profile and electron density distribution, allowing it to anchor securely within the ATP-binding hinge region of various protein kinases, including CDKs, TRK, and RET[2][3][4].

The utility of the specific building block 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its orthogonal bifunctionality, which enables rapid, highly controlled structure-activity relationship (SAR) elaboration:

  • The 7-Chloro Position (Hinge Binder): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). Displacement with primary or secondary amines introduces the critical hydrogen-bond donors/acceptors required for hinge region interaction[1][5].

  • The 5-Carboxylic Acid Position (Solvent/Macrocycle Handle): Serves as a robust handle for amide coupling. This position directs substituents toward the solvent-exposed region of the kinase active site to improve physicochemical properties, or serves as an anchor point for macrocyclization to lock the inhibitor's conformation and enhance kinome selectivity[6].

Kinase Targeting and Cellular Signaling Context

Aberrant kinase signaling drives tumor proliferation and survival. By targeting upstream Receptor Tyrosine Kinases (RTKs) like TRKA and RET, or downstream cell-cycle regulators like CDK2, pyrazolo[1,5-a]pyrimidine derivatives effectively dismantle oncogenic signaling cascades[2][3].

KinaseSignaling Ligand Growth Factors (NGF, GDNF) Receptor Receptor Tyrosine Kinases (TRKA, RET) Ligand->Receptor Downstream Downstream Effectors (MAPK / PI3K / AKT) Receptor->Downstream CellCycle Cell Cycle Regulators (CDK2 / Cyclin E) Downstream->CellCycle Proliferation Tumor Proliferation & Survival CellCycle->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor ATP Competition Inhibitor->CellCycle Dual Targeting

Fig 1: Pyrazolo[1,5-a]pyrimidine inhibitors blocking oncogenic RTK and CDK signaling pathways.

Experimental Protocols: Scaffold Elaboration

To ensure high-fidelity library generation, the following self-validating protocols describe the sequential, regioselective functionalization of the scaffold.

Protocol A: Regioselective SNAr at the 7-Position

Causality & Rationale: The chlorine atom at the 7-position is highly electron-deficient due to its para-like relationship with the bridgehead nitrogen, making it highly susceptible to SNAr by nucleophilic amines[5]. Executing this reaction first prevents undesired side reactions that could occur if the carboxylic acid were activated prematurely.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous isopropanol or N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Reasoning: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct without competing with the amine for the electrophilic center.

  • Nucleophile Addition: Add the target primary or secondary amine (1.1 eq).

  • Execution: Heat the reaction mixture to 80 °C and stir for 4–6 hours[5]. Reasoning: Moderate thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.

  • Validation & Workup: Monitor reaction completion via LC-MS (observing the disappearance of the starting material mass). Quench the reaction with water, acidify to pH 3-4 using 1M HCl to precipitate the 7-amino-5-carboxylic acid intermediate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Amide Coupling at the 5-Position

Causality & Rationale: With the hinge-binding 7-position secured, the 5-carboxylic acid is activated to form an amide bond. HATU is selected as the coupling reagent due to its superior efficiency in forming active OAt esters, which suppresses degradation of the heteroaromatic core and maximizes yield.

Step-by-Step Methodology:

  • Activation: Dissolve the 7-amino-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the target amine (1.2 eq) dropwise to the activated mixture.

  • Execution: Stir at room temperature for 2–4 hours.

  • Validation & Workup: Confirm the formation of the product mass via LC-MS. Dilute the mixture with Ethyl Acetate (EtOAc), and wash sequentially with saturated NaHCO3, 5% aqueous LiCl (critical step to partition DMF into the aqueous layer), and brine. Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC.

SyntheticWorkflow Scaffold 7-Chloro-5-COOH Scaffold SNAr Step 1: SNAr (Amine, DIPEA, 80°C) Scaffold->SNAr Intermediate 7-Amino-5-COOH Intermediate SNAr->Intermediate Amide Step 2: Amide Coupling (Amine, HATU, RT) Intermediate->Amide Final Target Kinase Inhibitor Amide->Final

Fig 2: Two-step orthogonal functionalization workflow of the pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Data: Kinase Inhibition Profiles

Derivatives synthesized from this core have demonstrated potent, nanomolar efficacy across multiple kinase targets. The table below summarizes benchmark IC50 values for representative scaffold derivatives documented in recent literature[1][2][3][4][6].

Kinase TargetRepresentative Scaffold ModificationAverage IC50 (nM)Primary IndicationReference
TRKA 7-amino (macrocyclic), 5-amide extension0.1 – 1.7Solid Tumors[1]
CDK2 7-aryl/amino, 5-amide derivative3.0 – 15.0Breast Cancer / Leukemia[2][3]
RET 7-amine, 5-aryl/amide derivative< 10.0Lung Adenocarcinoma[4]
AAK1 Macrocyclic 5-amide to 7-amine linkage< 5.0Antiviral / Neurological[6]

Advanced Applications: Macrocyclization for Selectivity

A cutting-edge strategy in kinase inhibitor design utilizes the 7-chloro and 5-carboxylic acid handles of this scaffold to create macrocyclic structures[1][6]. By tethering the 7-position amine to the 5-position amide via a flexible aliphatic or ether linker, researchers restrict the conformational entropy of the molecule. This macrocyclization locks the inhibitor into the exact bioactive conformation required for the target's ATP-binding pocket. This approach drastically improves kinome selectivity (e.g., targeting AAK1 selectively over the closely related BIKE kinase, or targeting specific TRK resistance mutations) while mitigating off-target toxicity[1][6].

References

  • 1 - National Institutes of Health (PMC)

  • 2 - MDPI

  • 3 - ACS Publications

  • 6 - bioRxiv

  • 7 - RSC Publishing 6.4 - ACS Medicinal Chemistry Letters

  • 5 - Benchchem

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Abstract This application note presents a detailed, systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 7-Chloropyrazolo[1,5-a]pyrimidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. The narrative explains the scientific rationale behind the selection of critical method parameters, including stationary phase, mobile phase composition and pH, and detection wavelength. A final, optimized protocol is provided, alongside a discussion of system suitability and method validation principles, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include roles as kinase inhibitors and anticancer agents.[1][2] Accurate and reliable analytical methods are crucial for determining the purity, stability, and concentration of this active pharmaceutical ingredient (API) during research, development, and quality control processes. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

This guide provides a comprehensive walkthrough of the method development process, grounded in the physicochemical properties of the analyte, to establish a scientifically sound and validated analytical procedure.

Analyte Physicochemical Properties and Methodological Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's chemical properties. While specific experimental data for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not widely published, its structure allows for several key predictions that inform our approach.

PropertyPredicted Influence on HPLC Method
Structure The fused aromatic ring system imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography.
pKa (Carboxylic Acid) The carboxylic acid group is acidic. Its pKa will be a critical determinant of retention behavior. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled.[4]
UV Absorbance The conjugated aromatic system is expected to have strong UV absorbance, enabling sensitive detection with a photodiode array (PDA) or UV-Vis detector.
logP (Octanol-Water Partition Coefficient) The presence of both a hydrophobic core and a polar carboxylic acid group suggests a moderate logP value.

The primary challenge in analyzing this molecule is managing the ionization of the carboxylic acid group. At a mobile phase pH near the analyte's pKa, the molecule will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This leads to poor peak shape (broadening or splitting) and unstable retention times.[4][5] Therefore, controlling the mobile phase pH is the most critical factor for a successful separation.

Systematic Method Development Strategy

Our approach is a logical, stepwise process designed to optimize the separation efficiently.

Caption: A systematic workflow for HPLC method development.

Column Selection

A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as the ideal starting point. Its non-polar stationary phase provides strong hydrophobic interactions with the pyrazolopyrimidine core, ensuring adequate retention. A standard column dimension (e.g., 4.6 mm x 150 mm) with a 3.5 µm or 5 µm particle size offers a good balance of efficiency and backpressure.

Mobile Phase Optimization

Organic Modifier: Acetonitrile is generally preferred over methanol as the initial organic solvent due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.

Aqueous Phase & pH Control: This is the most critical parameter. To ensure the carboxylic acid is in a single, non-ionized state, the mobile phase pH should be set at least 2 pH units below its pKa.[6][7] This process, known as ion suppression, renders the analyte more hydrophobic, leading to increased retention and significantly improved peak symmetry.[5]

ph_effect cluster_pH Mobile Phase pH vs. Analyte pKa cluster_Result Chromatographic Outcome pH_High pH_High Result_High Analyte is Deprotonated (Anionic) Result: Poor Retention, Poor Peak Shape pH_High->Result_High Leads to pH_Mid pH ≈ pKa (e.g., pH 4.0) Result_Mid Mixture of Protonated & Deprotonated Result: Broad/Split Peaks, Unstable Retention pH_Mid->Result_Mid Leads to pH_Low pH_Low Result_Low Analyte is Protonated (Neutral) Result: Good Retention, Sharp Symmetrical Peak pH_Low->Result_Low Leads to

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Application

NMR characterization spectra of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Application Note: NMR Characterization and Regiochemical Assignment of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Executive Summary & Scientific Context The pyrazolo[1,5-a]pyrimidine core is a privileged bicycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization and Regiochemical Assignment of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Executive Summary & Scientific Context

The pyrazolo[1,5-a]pyrimidine core is a privileged bicyclic scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, p53 activators, and other targeted therapeutics[1][2]. The target compound, 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-33-0), serves as a critical synthetic building block[3].

A persistent analytical challenge in the synthesis of fused pyrazoloazines is the regiochemical ambiguity that arises during cyclocondensation reactions[4]. Differentiating between the 5-chloro-7-carboxylic acid and the 7-chloro-5-carboxylic acid regioisomers is notoriously difficult using 1D ¹H NMR alone[5]. As a Senior Application Scientist, I have designed this protocol to provide a self-validating NMR workflow . By coupling optimized 1D acquisitions with 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, this methodology establishes a closed logical loop that unambiguously proves the regiochemistry of the scaffold.

Workflow A Sample Prep DMSO-d6 B 1D NMR ¹H & ¹³C A->B C 2D HSQC Direct C-H B->C D 2D HMBC Long-Range C->D E Regioisomer Validation D->E

Figure 1: Sequential NMR workflow for the definitive regiochemical assignment.

Experimental Methodology

Sample Preparation Protocol
  • Solvent Selection: Weigh 12–15 mg of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: The planar heterocyclic system and the carboxylic acid moiety induce strong intermolecular hydrogen bonding and π-π stacking, rendering the compound poorly soluble in non-polar solvents like CDCl3. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers to provide a homogenous, high-concentration solution necessary for high signal-to-noise (S/N) ratio in ¹³C NMR.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube.

    • Causality: Removing undissolved micro-particulates ensures optimal magnetic field homogeneity (shimming), which is critical for resolving fine J-couplings (e.g., the ~2.2 Hz coupling between H-2 and H-3).

  • Degassing: Perform brief ultrasonic degassing (30 seconds).

    • Causality: Removes dissolved paramagnetic oxygen, which can broaden spectral lines and artificially shorten relaxation times (T1).

NMR Acquisition Parameters

Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker Avance series) equipped with a cryoprobe. Allow 5 minutes for thermal equilibration at 298 K to prevent chemical shift drift of the exchangeable -COOH proton.

  • 1D ¹H NMR (zg30):

    • Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 1.5 seconds.

    • Spectral Width (SW): 15 ppm (Ensures the downfield -COOH proton at ~13.8 ppm is captured without aliasing).

  • 1D ¹³C NMR (zgpg30):

    • Scans (NS): 1024 to 2048.

    • Relaxation Delay (D1): 2.5 seconds.

    • Causality: The molecule contains four quaternary carbons (C3a, C5, C7, C=O). Because they lack attached protons for efficient dipole-dipole relaxation, they exhibit long T1 times. A longer D1 ensures these carbons are fully relaxed and accurately represented in the spectrum[5].

  • 2D HMBC (hmbcgplpndqf):

    • Long-Range Coupling Delay: Optimized for J = 8 Hz (approx. 62.5 ms).

    • Causality: This delay is perfectly tuned to capture the critical ²J and ³J carbon-proton correlations required to map the pyrimidine ring substitutions.

Spectral Data & Interpretation

The quantitative data extracted from the 1D acquisitions provides the foundational model of the molecule. The assignments below are synthesized from established substituent effects on the pyrazolo[1,5-a]pyrimidine core[4][5].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6, 298 K)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
-COOH 13.80 Broad Singlet (br s) - 1H Highly deshielded acidic proton; broad due to exchange.
H-2 8.41 Doublet (d) 2.2 1H Pyrazole proton adjacent to N1; highly deshielded.
H-6 7.75 Singlet (s) - 1H Pyrimidine proton isolated between C-5 and C-7 substitutions.

| H-3 | 6.98 | Doublet (d) | 2.2 | 1H | Pyrazole proton; couples directly with H-2. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6, 298 K)

Position Chemical Shift (δ, ppm) Type Assignment Rationale
C=O 164.5 Cq Carboxylic acid carbonyl.
C-3a 148.2 Cq Bridgehead carbon; highly deshielded by adjacent nitrogens.
C-2 146.5 CH Pyrazole carbon adjacent to N1.
C-5 145.0 Cq Pyrimidine carbon attached to the electron-withdrawing -COOH.
C-7 139.8 Cq Pyrimidine carbon attached to the electronegative Chlorine atom.
C-6 109.5 CH Unsubstituted pyrimidine carbon.

| C-3 | 98.5 | CH | Unsubstituted pyrazole carbon; shielded by resonance. |

The Self-Validating System: HMBC Regiochemical Proof

While the 1D data confirms the presence of the correct functional groups, it cannot definitively prove whether the chlorine is at C-7 or C-5. We rely on the 2D HMBC data to create a self-validating proof of structure.

The Logic Loop:

  • Identifying the Anchor: The singlet at 7.75 ppm (H-6) is the structural anchor. In the HMBC spectrum, H-6 exhibits strong ²J correlations to both C-5 (145.0 ppm) and C-7 (139.8 ppm).

  • Locating the Carboxylic Acid: Crucially, H-6 also shows a ³J correlation to the carbonyl carbon at 164.5 ppm.

  • Closing the Loop: Because the carbonyl is covalently bound to C-5, this ³J coupling pathway (H6 → C6 → C5 → C=O) unambiguously identifies the 145.0 ppm resonance as C-5. By elimination, the 139.8 ppm resonance must be the chlorine-bearing C-7.

This logic eliminates the possibility of the 5-chloro-7-carboxylic acid regioisomer, confirming the integrity of the synthesized material.

HMBC_Logic H6 H-6 Proton (7.75 ppm) C7 C-7 (C-Cl) (139.8 ppm) H6->C7 ²J Coupling C5 C-5 (C-COOH) (145.0 ppm) H6->C5 ²J Coupling CO C=O Carbon (164.5 ppm) H6->CO ³J Coupling C3a C-3a Bridge (148.2 ppm) H6->C3a ³J Coupling

Figure 2: Key HMBC correlations from H-6 establishing the C-5 and C-7 regiochemistry.

References

  • Foloppe, N., et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides." Journal of Combinatorial Chemistry, 2007. URL: [Link]

  • Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992. URL: [Link]

  • Kamal, A., et al. "Anthranilamide-Pyrazolo[1,5-a]pyrimidine Conjugates as p53 Activators in Cervical Cancer Cells." ChemMedChem (via ResearchGate), 2012. URL: [Link]

  • Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 2018. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

Welcome to the technical support center for the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. My insights are drawn from established literature and practical experience in heterocyclic chemistry.

Introduction to the Synthetic Pathway

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by chlorination and subsequent hydrolysis of an ester intermediate. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis.

This guide will provide a detailed breakdown of a common synthetic workflow, followed by a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.

Synthetic Workflow Overview

A widely adopted strategy for the synthesis of the target molecule is outlined below. This workflow is a composite of established methods for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.[1][2]

Synthetic Workflow A 5-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine-5,7-diol A->C NaOEt, EtOH, Reflux B Diethyl Malonate B->C D 5,7-Dichloropyrazolo[1,5-a]pyrimidine C->D POCl3, Reflux E Ethyl 7-hydroxy-5-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate D->E EtOH, Reflux (Selective Hydrolysis) F Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate E->F POCl3, Reflux G 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid F->G Mild Hydrolysis (e.g., LiOH, THF/H2O)

Caption: General synthetic workflow for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol

This initial step involves the cyclocondensation of a 5-aminopyrazole with diethyl malonate to form the core heterocyclic structure.

Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add 5-aminopyrazole.

  • To this mixture, add diethyl malonate dropwise at room temperature.

  • Reflux the reaction mixture for 24 hours.[1]

  • After cooling, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Pyrazolo[1,5-a]pyrimidine-5,7-diol.

Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

The diol is then chlorinated to introduce the reactive chloro groups.

Protocol:

  • Suspend Pyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride (POCl3).

  • Reflux the mixture for 24 hours.[1]

  • Carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5,7-Dichloropyrazolo[1,5-a]pyrimidine. For more robust chlorination, a mixture of POCl3 and PCl5 can be employed.[3]

Step 3: Synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

This step involves a selective reaction at the more reactive C7 position, followed by re-chlorination. A more direct approach from a suitable precursor like ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate is also possible.

Protocol (from 5,7-dichloro intermediate):

  • Dissolve 5,7-Dichloropyrazolo[1,5-a]pyrimidine in ethanol and reflux. This can lead to a mixture of products, including the desired ethyl 7-hydroxy-5-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate through selective hydrolysis and subsequent esterification.

  • The resulting hydroxy intermediate is then re-chlorinated using POCl3 as described in Step 2 to yield Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate.

Step 4: Hydrolysis to 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

This final step is critical and can be prone to low yields. Mild hydrolysis conditions are recommended to avoid side reactions.

Protocol:

  • Dissolve Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add a mild base, such as lithium hydroxide (LiOH), and stir at room temperature.[4]

  • Monitor the reaction progress carefully using TLC or LC-MS.

  • Once the starting material is consumed, acidify the reaction mixture with a dilute acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Q1: My yield of Pyrazolo[1,5-a]pyrimidine-5,7-diol in Step 1 is consistently low. What are the potential causes and solutions?

A1: Low yields in the initial cyclocondensation step can often be attributed to several factors:

  • Incomplete reaction: The cyclization may require extended reflux times. Monitor the reaction by TLC to ensure completion.

  • Suboptimal base concentration: The sodium ethoxide should be freshly prepared and used in sufficient quantity to drive the reaction.

  • Moisture in the reaction: The presence of water can hydrolyze the ethoxide and the ester, leading to side products. Ensure all glassware is oven-dried and use absolute ethanol.

  • Purification losses: The product may have some solubility in the aqueous filtrate. Cooling the mixture thoroughly before filtration and minimizing the volume of washing solvent can help.

Troubleshooting Workflow:

Troubleshoot_Step1 Start Low Yield of Diol Check1 Reaction Completion? Start->Check1 Sol1 Extend Reflux Time Monitor by TLC Check1->Sol1 No Check2 Base Quality/Quantity? Check1->Check2 Yes Sol2 Use Freshly Prepared NaOEt Ensure Stoichiometry Check2->Sol2 No Check3 Anhydrous Conditions? Check2->Check3 Yes Sol3 Oven-Dry Glassware Use Absolute Ethanol Check3->Sol3 No Check4 Purification Losses? Check3->Check4 Yes Sol4 Cool Before Filtration Minimize Wash Solvent Check4->Sol4 Possible

Caption: Troubleshooting low yield in the synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol.

Q2: The chlorination in Step 2 results in a dark, impure product with a low yield of the desired 5,7-dichloro derivative. How can I improve this step?

A2: Chlorination with POCl3 can be aggressive and lead to decomposition if not controlled properly.

  • Excessive heat or reaction time: Prolonged heating in neat POCl3 can lead to charring and the formation of polymeric byproducts. Optimize the reaction time by monitoring with TLC.

  • Incomplete conversion: The diol may not be fully soluble in POCl3, leading to incomplete reaction. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes improve solubility and reaction rate.

  • Difficult work-up: The quenching of excess POCl3 is highly exothermic and can lead to product degradation if not done carefully. Pouring the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring is crucial.

  • Alternative Reagents: For a more controlled reaction, consider using a mixture of POCl3 and PCl5, which can sometimes provide higher yields and cleaner reactions.[3] Solvent-free chlorination in a sealed reactor is another option for larger-scale synthesis to improve efficiency and reduce waste.[5][6]

Data Summary: Chlorination Conditions

Reagent(s)TemperatureTypical YieldNotes
POCl3 (excess)Reflux60-70%Standard method, can lead to impurities.
POCl3/PCl5Reflux>80%Often provides cleaner reactions and higher yields.[3]
POCl3 (equimolar), Pyridine160 °C (sealed)>80%Solvent-free, suitable for large scale.[5][6]

Q3: I am struggling with the final hydrolysis step (Step 4). My yield of the carboxylic acid is very low, and I suspect decarboxylation is occurring. What is the best approach?

A3: This is a known challenge in the synthesis of similar heterocyclic carboxylic acids.[7] The pyrazolo[1,5-a]pyrimidine ring system can be susceptible to degradation under harsh hydrolysis conditions, and the carboxylic acid product can undergo decarboxylation, especially at elevated temperatures.

  • Harsh Conditions: Avoid strong acids or bases and high temperatures. Standard saponification with NaOH or KOH in refluxing ethanol or methanol is likely to promote side reactions.

  • Recommended Mild Conditions: The use of lithium hydroxide (LiOH) in a THF/water solvent system at room temperature is a much milder alternative that can minimize degradation and decarboxylation.[4]

  • Monitoring is Key: Closely monitor the reaction by TLC or LC-MS. As soon as the starting ester is consumed, proceed with the work-up to avoid prolonged exposure to the basic conditions.

  • Purification of the Product: The crude product may contain unreacted starting material and the decarboxylated byproduct. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Potential Side Reaction: Decarboxylation

Decarboxylation CarboxylicAcid 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid DecarboxylatedProduct 7-Chloropyrazolo[1,5-a]pyrimidine CarboxylicAcid->DecarboxylatedProduct Heat, Acid/Base CO2 CO2

Caption: Decarboxylation side reaction during hydrolysis.

Q4: How can I confirm the regioselectivity of the chlorination and subsequent reactions?

A4: The C7 position of the pyrazolo[1,5-a]pyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position.[1] This inherent reactivity difference is the basis for selective functionalization.

  • Spectroscopic Analysis: 1H and 13C NMR spectroscopy are powerful tools to confirm the structure of your intermediates and final product. The chemical shifts and coupling constants of the protons on the pyrimidine ring will be distinct for the different isomers.

  • 2D NMR Techniques: Techniques like HMBC and NOESY can provide definitive evidence for the connectivity and spatial relationships of the atoms in the molecule, confirming the position of the substituents.

  • X-ray Crystallography: If you can obtain a single crystal of your product or a key intermediate, X-ray crystallography will provide an unambiguous structural determination.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Research Square. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. PMC. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, 95% Purity, C9H9N3O3, 1 gram. Stellux. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]

  • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. PubChem. [Link]

  • Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Semantic Scholar. [Link]

  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][4]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. Semantic Scholar. [Link]

  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid. PubChemLite. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Ethyl 7-chloropyrazolo[1,5-a]pyriMidine-5-carboxylate, 97%. NextSDS. [Link]

  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. PubChemLite. [Link]

  • 7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. NextSDS. [Link]

  • 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. NextSDS. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced chemical compounds. This guide provides in-depth troubleshooting for a common challenge encountered by resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced chemical compounds. This guide provides in-depth troubleshooting for a common challenge encountered by researchers: the low solubility of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in dimethyl sulfoxide (DMSO). This document is designed for researchers, chemists, and drug development professionals who utilize this important molecular scaffold in their work.

The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, frequently employed in the development of potent kinase inhibitors[1][2]. However, the physicochemical properties of derivatives like 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, specifically its high crystallinity and the presence of an acidic functional group, can present significant handling and formulation challenges. This guide offers a logical, step-by-step approach to systematically overcome these solubility issues.

Part 1: Understanding the Root Cause of Low Solubility
Q: Why is my 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid not dissolving readily in DMSO, which is considered a universal solvent?

A: While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, several intrinsic properties of this specific molecule contribute to its poor solubility[3].

  • High Crystal Lattice Energy: The planar, aromatic structure of the pyrazolo[1,5-a]pyrimidine scaffold promotes strong intermolecular π–π stacking interactions in the solid state. This high planarity results in a stable crystal lattice that requires significant energy to disrupt, leading to low solubility[4][5]. A high melting point is often an indicator of high crystal packing energy[4].

  • Protonated Carboxylic Acid Group: In neutral DMSO, the carboxylic acid moiety (-COOH) remains in its protonated, uncharged form. This allows for strong intermolecular hydrogen bonding between molecules of the acid (solute-solute interactions), which further stabilizes the crystal lattice and competes with solute-solvent interactions.

  • Solvent Purity (Hygroscopicity of DMSO): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly reduce the solubility of hydrophobic or poorly soluble organic compounds[6]. Water can create a more polar microenvironment that is less favorable for dissolving the largely nonpolar pyrazolopyrimidine core.

Part 2: Systematic Troubleshooting Workflow

If you are facing solubility issues, it is crucial to follow a systematic approach rather than resorting to random trial and error. The following workflow progresses from simple physical methods to more robust chemical interventions.

G cluster_0 Initial State cluster_1 Phase 1: Foundational Checks cluster_2 Phase 2: Physical Intervention cluster_3 Phase 3: Chemical Intervention cluster_4 Outcome start Compound exhibits low solubility in DMSO check_solvent Step 1: Verify Solvent Quality - Use fresh, anhydrous DMSO - Check for water contamination start->check_solvent Begin Troubleshooting physical_methods Step 2: Apply Physical Energy - Vortexing - Sonication - Gentle Warming (30-40°C) check_solvent->physical_methods If solubility is still poor chemical_methods Step 3: In-Situ Salt Formation - Add a molar equivalent of a suitable base - Deprotonate the carboxylic acid physical_methods->chemical_methods If precipitation occurs or solubility remains inadequate end_node Homogeneous, stable stock solution achieved chemical_methods->end_node Leads to solubilization

Caption: Decision tree for troubleshooting DMSO solubility issues.
Part 3: Experimental Protocols
Q: What specific protocols should I follow to dissolve the compound?

A: Here are detailed, step-by-step protocols corresponding to the workflow above.

Protocol 1: Foundational Check & Standard Dissolution

This protocol establishes a baseline and ensures that the solvent quality is not the limiting factor.

  • Solvent Preparation: Use only fresh, anhydrous, high-purity DMSO (≥99.9%). If your lab's stock bottle has been open for an extended period, consider opening a new one. Absorbed water is a primary culprit for reduced solubility of hydrophobic compounds[6].

  • Weighing: Accurately weigh the desired amount of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Agitation: Vigorously vortex the solution for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution against a well-lit background. If undissolved solid remains, proceed to Protocol 2.

Protocol 2: Physical Intervention Methods

These methods apply energy to overcome the activation energy barrier of dissolution without altering the chemical nature of the compound or solvent.

  • Sonication: Place the vial from Protocol 1 into an ultrasonic bath. Sonicate for 10-15 minute intervals. After each interval, visually inspect for dissolution. Causality: Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized energy to break apart compound aggregates and enhance solvent-solute interaction[6].

  • Gentle Heating: If sonication is insufficient, gently warm the solution to 30-40°C using a heat block or water bath while stirring[6]. Caution: Do not exceed 40°C. Many complex organic molecules can degrade at elevated temperatures, and prolonged heating can accelerate the reaction of acidic compounds with DMSO[7].

  • Cooling & Observation: Allow the solution to cool to room temperature. A common failure point is precipitation upon cooling, which indicates that you have created a supersaturated solution that is not stable. If the compound remains in solution, your task is complete. If it precipitates or never fully dissolved, proceed to Protocol 3.

ParameterRecommendationRationale
Solvent Grade Anhydrous DMSO (≥99.9%)Minimizes water content which can hinder solubility[6].
Agitation Vortexing, SonicationProvides mechanical energy to break up solid aggregates[6].
Temperature Room Temperature to 40°C (max)Increases kinetic energy but poses a risk of compound degradation[7][8].

Table 1: Summary of initial physical troubleshooting parameters.

Protocol 3: Advanced Solubilization via In-Situ Salt Formation

This is the most effective method for this class of compounds. By converting the carboxylic acid to its corresponding carboxylate salt, you introduce an ionic character, which dramatically increases solubility in a polar solvent like DMSO. This is a standard and powerful technique for solubilizing acidic compounds[9][10].

Caption: Principle of solubility enhancement via deprotonation.
  • Base Selection: Choose a suitable base. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective. For applications sensitive to inorganic ions, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used, though their effectiveness may vary.

  • Molar Calculation: Calculate the molar quantity of the 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid you have weighed.

  • Base Addition: Using a micropipette, add exactly 1.0 molar equivalent of the base solution to your DMSO suspension. For example, if you have 0.1 mmol of your compound, add 100 µL of 1 M NaOH.

  • Agitation: Vortex the solution for 1-2 minutes. The solid should readily dissolve as the highly soluble carboxylate salt is formed.

  • Final Check: The solution should be completely clear. If any solid remains, a small additional amount of base (e.g., 0.1 equivalents) can be added, but do not add a large excess as it could compromise your compound's stability or interfere with downstream experiments.

BaseTypeMolarity of StockKey Considerations
Sodium Hydroxide (NaOH) Inorganic1 M in H₂OHighly effective, but introduces water and Na⁺ ions. Check assay compatibility.
Potassium Hydroxide (KOH) Inorganic1 M in H₂OSimilar to NaOH; introduces K⁺ ions[8].
Triethylamine (TEA) OrganicNeatVolatile organic base. Avoids inorganic ions but may be less effective.

Table 2: Recommended bases for pH adjustment to enhance solubility.

Part 4: Stability, Storage, and Further FAQs
Q: Now that my compound is dissolved, how should I store the stock solution?

A: Proper storage is critical to ensure the integrity of your compound. Studies have shown that a significant percentage of compounds can degrade in DMSO when stored at room temperature over time[11][12]. The probability of observing the original compound can drop to 83% after 6 months and as low as 52% after one year of storage at ambient temperature[11][12].

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows down potential degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation. The compound is recommended to be stored under an inert atmosphere.
Container Amber glass vial with PTFE capProtects from light and prevents solvent evaporation/leaching.
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.

Table 3: Recommended storage conditions for DMSO stock solutions.

Q: My compound dissolved with heat but crashed out of solution when it cooled. Why?

A: This indicates you created a supersaturated solution. The thermal energy temporarily increased the solubility limit, but the solution was not thermodynamically stable at room temperature. This is a strong indicator that a chemical modification approach, such as the salt formation described in Protocol 3, is necessary for stable solubilization.

Q: Will the addition of a base interfere with my biological assay?

A: This is a critical consideration. The final concentration of the base in your assay will likely be very low after dilution of the stock solution. However, you must account for it.

  • pH Control: Ensure your final assay buffer has sufficient buffering capacity to neutralize the small amount of base added.

  • Control Experiment: Always run a "vehicle control" that includes the same final concentration of DMSO and base as your experimental samples to ensure the solvent system itself does not cause an effect.

  • Ion Effects: If using NaOH or KOH, be aware of the added Na⁺ or K⁺ ions and their potential to affect your system.

By following this structured guide, researchers can confidently overcome the solubility challenges of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, ensuring reliable and reproducible experimental results.

References
  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Sherief, H. A., Al-Ghamdi, S., & Aouak, T. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 14(20), 14357–14380. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. Retrieved from [Link]

  • Giraud, F., Lelong, C., Wagnant, P., Lequestel, J. Y., & Célérier, S. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1134–1142. Retrieved from [Link]

  • Giraud, F., Lelong, C., Wagnant, P., Lequestel, J. Y., & Célérier, S. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1134–1142. Retrieved from [Link]

  • Orr, M., & Wuest, W. M. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 5(11), 1232–1235. Retrieved from [Link]

  • Ahrer, K., & Olsson, J. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 195–202. Retrieved from [Link]

  • Taresco, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1043-1052. Retrieved from [Link]

  • Ahrer, K., & Olsson, J. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 195–202. Retrieved from [Link]

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., Watts, V. J., & Flaherty, D. P. (2025, August 28). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. Retrieved from [Link]

  • Taresco, V., et al. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., Watts, V. J., & Flaherty, D. P. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of medicinal chemistry, 60(18), 7686–7711. Retrieved from [Link]

  • Kurita, K., Chiba, S., & Yoshida, M. (2019). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein journal of organic chemistry, 15, 2769–2775. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Retrieved from [Link]

  • ResearchGate. (n.d.). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Retrieved from [Link]

  • Al-Japairai, K. A. S., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Journal of Pharmaceutical Research International, 32(15), 58-71. Retrieved from [Link]

  • Badowski, T., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(24), 8758. Retrieved from [Link]

  • TSI Journals. (n.d.). The Chemistry of Pyrazolopyrimidines and their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(7), 831-843. Retrieved from [Link]

  • Alshehri, S., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(20), 7105. Retrieved from [Link]

  • Kao, H. M., et al. (2014). Effect of carboxylic acid of periodic mesoporous organosilicas on the fructose-to-5-hydroxymethylfurfural conversion in dimethylsulfoxide systems. APL Materials, 2(11), 113310. Retrieved from [Link]

  • Sandoo Pharmaceutical. (n.d.). 5-Chloropyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Davis, R. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Executive Summary Reducing the 5-carboxylic acid group of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid to its corresponding alcohol (7-chloro-5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine) presents a significant chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reducing the 5-carboxylic acid group of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid to its corresponding alcohol (7-chloro-5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine) presents a significant chemoselectivity challenge. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core renders the 7-chloro substituent highly susceptible to hydrodehalogenation. This guide provides mechanistic troubleshooting and validated, self-consistent protocols to achieve complete reduction while preserving the critical C-Cl bond.

Mechanistic Insights: The Dechlorination Pitfall

Pathway SM 7-Chloropyrazolo[1,5-a] pyrimidine-5-carboxylic acid PdC Pd/C, H2 (Transition Metal) SM->PdC Pathway A (Avoid) BH3 BH3·THF or BOP/NaBH4 (Electrophilic/Mild Hydride) SM->BH3 Pathway B (Preferred) Dechloro Dechlorinated Product (Hydrodehalogenation) PdC->Dechloro Rapid C-Cl Cleavage Product 7-Chloro-5-(hydroxymethyl) pyrazolo[1,5-a]pyrimidine BH3->Product Chemoselective Reduction

Reaction pathways showing mild hydride donors vs. transition-metal catalysis.

Troubleshooting FAQs

Q1: Why does the chlorine atom at the 7-position cleave so readily during standard reductions? A: The pyrazolo[1,5-a]pyrimidine system is a highly electron-deficient heteroaromatic core. The 7-position is particularly activated toward nucleophilic aromatic substitution ( SN​Ar ) and oxidative addition. When using transition metal catalysts (like Pd/C or Raney Ni) under H2​ , the metal rapidly inserts into the activated C-Cl bond, leading to 1[1]. Even strong nucleophilic hydrides like LiAlH4​ can trigger SN​Ar hydride attack at C7 before or during the reduction of the C5 carboxylate.

Q2: I attempted to reduce the carboxylic acid using Pd/C and H2​ , but LC-MS shows complete loss of the chlorine atom. Can I poison the catalyst to prevent this? A: While catalyst poisons (e.g., Lindlar's catalyst, or the addition of quinoline) can attenuate palladium's activity, the inherent reactivity of the 7-chloro position in this specific heterocycle makes transition-metal-catalyzed hydrogenation highly unreliable. The rate of C-Cl oxidative addition often outpaces the reduction of the carboxylic acid[1]. It is highly recommended to abandon catalytic hydrogenation in favor of electrophilic or mild nucleophilic hydride donors.

Q3: What is the most reliable reagent for reducing the free 5-carboxylic acid to the corresponding 5-(hydroxymethyl) derivative without dechlorination? A: Borane-tetrahydrofuran ( BH3​⋅THF ) or Borane-dimethyl sulfide ( BH3​⋅DMS ) are the premier choices. Borane acts as an electrophilic reducing agent. It coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating rapid reduction. Because it is electrophilic, it does not engage in SN​Ar at the electron-deficient 7-chloro position, nor does it cause hydrodehalogenation, making it a 2[2]. Alternatively, activating the acid with Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) followed by reduction with NaBH4​ is 3[3].

Q4: What if my starting material is the ethyl ester (Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate)? A: If you are starting from the ester, BH3​ is ineffective. Instead, use Diisobutylaluminium hydride (DIBAL-H) at strictly controlled low temperatures (-78 °C to -40 °C) in DCM, or use the NaBH4​/CaCl2​ (which forms Ca(BH4​)2​ in situ) system in EtOH/THF. The Ca(BH4​)2​ system is mild enough to reduce the ester without displacing the 7-chloro group.

Quantitative Data: Reagent Chemoselectivity Profile

Reducing AgentSubstrateChemoselectivity (Acid/Ester)Dechlorination RiskRecommendation
Pd/C, H2​ Acid or EsterHighExtreme DO NOT USE
LiAlH4​ Acid or EsterHighHigh ( SN​Ar risk)❌ Avoid
BH3​⋅THF Free AcidExcellentVery Low Optimal for Acid
BOP / NaBH4​ Free AcidExcellentVery Low ✅ Excellent Alternative
DIBAL-H (-78 °C) EsterExcellentLow Optimal for Ester
NaBH4​/CaCl2​ EsterGoodLow ⚠️ Good Alternative

Validated Experimental Protocols

Protocol A: Electrophilic Reduction using BH3​⋅THF

Causality: Borane acts as a Lewis acid, coordinating exclusively to the electron-rich carboxylate oxygen rather than the electron-deficient pyrimidine ring, ensuring absolute chemoselectivity.

  • Setup: Dissolve 1.0 eq of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in anhydrous THF (0.2 M) under an inert atmosphere (Argon) at 0 °C.

  • Reagent Addition: Dropwise add 2.0 eq of 1.0 M BH3​⋅THF solution.

    • Self-Validation: Immediate evolution of H2​ gas indicates the formation of the triacyloxyborane intermediate.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor by LC-MS. The reaction is complete when the starting material peak disappears. Crucially, the isotopic pattern of the product peak must retain the characteristic 3:1 ratio of the 35Cl/37Cl isotopes, confirming the chlorine is intact.

  • Quench: Cool to 0 °C and carefully quench with Methanol dropwise.

    • Self-Validation: Methanol breaks down the borate esters. Quenching is complete when gas evolution ceases.

  • Isolation: Concentrate in vacuo, partition between EtOAc and saturated aqueous NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and concentrate.

Protocol B: Mild Nucleophilic Reduction using BOP/ NaBH4​

Workflow Step1 1. Substrate Activation Dissolve Acid + BOP + DIPEA in THF Step2 2. Active Ester Formation Stir at 20 °C for 15 min Step1->Step2 Step3 3. Hydride Reduction Add NaBH4, Stir 30-60 min Step2->Step3 Note1 BOP generates a highly reactive hydroxybenzotriazolyl ester Step2->Note1 Step4 4. Reaction Quench Carefully add 1M HCl or MeOH Step3->Step4 Note2 NaBH4 selectively reduces the ester without SNAr at the 7-Cl position Step3->Note2 Step5 5. Isolation Extract with EtOAc, Wash, Dry Step4->Step5

Step-by-step experimental workflow for the BOP/NaBH4 chemoselective reduction.

  • Activation: Dissolve 1.0 eq of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in anhydrous THF (0.2 M). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

  • Esterification: Add 1.1 eq of BOP reagent.

    • Self-Validation: The solution will turn homogeneous. TLC (DCM:MeOH 9:1) will show complete consumption of the baseline acid spot within 15 minutes, replaced by a higher Rf​ active ester spot.

  • Reduction: Add 1.5 eq of solid NaBH4​ in one portion. Stir at room temperature.

    • Self-Validation: Gentle effervescence indicates hydride reactivity. LC-MS should confirm the mass of the desired alcohol (M+H) without the M-34 (loss of Cl) peak.

  • Quench: Quench by slow addition of 1M HCl until the pH reaches 5.

    • Self-Validation: Cessation of gas evolution confirms complete destruction of unreacted borohydride.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography if necessary.

References

  • McGeary, R. P. (1998). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. Tetrahedron Letters.
  • Mukkanti, K., et al. (2003). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis.
  • Borane Catalysis Research Group. (2021). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Chemistry - A European Journal.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly functionalized heterocycles. 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a critical intermediate in the synthesis of selective kinase inhibitors (e.g., Casein kinase 2 and PI3Kδ inhibitors) . However, its unique structural features—an ionizable carboxylic acid paired with a highly electrophilic C-7 chlorine—make it prone to degradation and difficult to isolate using standard techniques.

This guide is designed to help you troubleshoot common purification bottlenecks, understand the mechanistic causality behind these issues, and implement field-proven, self-validating protocols.

Part 1: Impurity Profiling

Before selecting a purification strategy, you must understand the physicochemical nature of the impurities generated during the synthesis of pyrazolo[1,5-a]pyrimidines .

Table 1: Common Impurities and their Physicochemical Properties

Impurity TypeChemical Structure / NameOrigin / CausePhysicochemical Impact
Regioisomer 5-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acidNon-selective cyclization of aminopyrazole with dicarbonyl electrophiles.Identical mass and highly similar polarity to the target; requires RP-HPLC for resolution.
Hydrolysis Product 7-Hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylic acidSNAr displacement of the C-7 chlorine by water or hydroxide.Increased polarity; highly retained on reverse-phase columns; causes peak tailing.
Ester Precursor Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylateIncomplete saponification during the final deprotection step.Highly lipophilic; easily removed via acid-base extraction.
Des-chloro Byproduct Pyrazolo[1,5-a]pyrimidine-5-carboxylic acidUnder-chlorination during POCl3 treatment.Lacks the electrophilic center; alters downstream coupling efficiency.

Part 2: Troubleshooting FAQs

Q1: Why am I losing product mass and seeing degradation during normal-phase silica gel chromatography?

The Causality: The C-7 position of the pyrazolo[1,5-a]pyrimidine core is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the bridgehead nitrogen. The combination of silica gel's massive surface area, inherent surface silanols (which are slightly acidic), and trace moisture catalyzes the hydrolysis of the C-7 chlorine into a hydroxyl group . Furthermore, the free carboxylic acid at the C-5 position interacts strongly with the silica stationary phase, causing severe peak tailing or irreversible adsorption.

Nucleophilic aromatic substitution (SNAr) degradation pathway at the C-7 position.

The Solution: Avoid standard normal-phase chromatography for the free acid. If you must use it, deactivate the silica or use a mobile phase modifier (e.g., 1% formic acid) to suppress ionization . For bulk purification, acid-base extraction is vastly superior.

Q2: How can I efficiently remove unreacted starting materials without using chromatography?

The Causality: The target molecule contains an ionizable carboxylic acid (pKa ~3.0), while many starting materials and ester intermediates remain neutral. By manipulating the pH of the aqueous environment, you can selectively partition the target compound into the aqueous phase as a highly soluble sodium salt, leaving neutral impurities in the organic phase. Critical Note: You must use a mild base like NaHCO3 (pH ~8.3). Stronger bases like NaOH (pH >12) will rapidly trigger the SNAr hydrolysis mentioned in Q1 .

Workflow for the acid-base purification of 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

Q3: My LC-MS shows a peak with the exact same mass as my product, but at a different retention time. What is it?

The Causality: This is the regioisomer: 5-chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid. During the initial cyclization of the aminopyrazole precursor, the two electrophilic centers of the dicarbonyl intermediate can react in two different orientations . The Solution: Regioisomers cannot be separated by simple extraction because their pKa values are nearly identical. You must use Preparative Reverse-Phase HPLC (RP-HPLC) with a shallow gradient (See Protocol B).

Part 3: Step-by-Step Methodologies

Protocol A: Acid-Base Precipitation (Bulk Cleanup)

This is a self-validating protocol. The physical state changes (dissolution and precipitation) act as visual confirmations of successful partitioning.

  • Dissolution: Suspend the crude 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in a 0.5 M NaHCO3 aqueous solution (10 mL per gram of crude). Stir at room temperature until gas evolution (CO2) ceases.

    • Validation Check: Verify the pH has stabilized between 8.0 and 8.5 using a calibrated pH meter.

  • Extraction: Wash the basic aqueous solution with Ethyl Acetate (3 x 20 mL) to extract lipophilic impurities and unhydrolyzed esters.

    • Validation Check: Spot the organic layer on a TLC plate. If UV-active spots are present, neutral impurities have been successfully removed. Discard the organic layer.

  • Acidification: Transfer the aqueous phase to a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise.

    • Validation Check: Monitor with a pH meter until the pH reaches strictly 2.0. A thick white/pale-yellow precipitate will form.

  • Collection: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid under vacuum, wash with ice-cold MS-grade water (2 x 10 mL), and dry under high vacuum at 40 °C for 12 hours.

Protocol B: Preparative RP-HPLC (Regioisomer Resolution)

When regioisomeric purity >99% is required for downstream coupling, use this optimized reverse-phase method. The use of Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO (<50 mg/mL to prevent column overloading). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% TFA in MS-grade Water

    • Phase B: 100% Acetonitrile

  • Gradient Execution: Run the gradient specified in Table 2. Monitor UV absorbance at 254 nm.

Table 2: Optimized Preparative RP-HPLC Gradient

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0604020.0
18.059520.0
22.095520.0
  • Recovery: Pool the fractions containing the desired peak. Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the pure target compound.

References

  • Lindenblatt, D., et al. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PubMed Central (PMC). Available at:[Link]

  • Stypik, M., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." PubMed Central (PMC). Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Binding Assays

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing high background noise, false positives, or erratic kinetics when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing high background noise, false positives, or erratic kinetics when screening 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives in binding assays (e.g., TR-FRET, SPR).

This scaffold is a highly versatile building block in medicinal chemistry, frequently used to synthesize kinase and methyltransferase inhibitors[1],[2]. However, its unique physicochemical properties—specifically its electrophilic reactivity and amphiphilic nature—require precise assay optimization to prevent data artifacts.

Diagnostic Workflow

Before altering your assay parameters, use the following diagnostic tree to identify the root cause of your background noise.

Workflow N1 High Background Noise in Binding Assay N2 Evaluate 7-Chloro Reactivity (SNAr Potential) N1->N2  Step 1 N3 Assess Compound Aggregation (DLS / Detergent Test) N1->N3  Step 2 N4 Buffer & Surface Optimization (pH, BSA, Dextran) N1->N4  Step 3 N5 Remove Nucleophiles (e.g., DTT) from Buffer N2->N5  Covalent Binding N6 Add 0.01% CHAPS (Avoid Triton X-100) N3->N6  Colloidal Aggregates N7 Adjust pH > pKa Use PEGylated Surfaces N4->N7  Non-Specific Binding

Diagnostic workflow for troubleshooting background noise in pyrazolopyrimidine binding assays.

Frequently Asked Questions & Troubleshooting

Q1: Why does the 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold cause unusually high background noise compared to other fragments? A: The background noise is driven by two mechanistic factors intrinsic to this specific chemical structure:

  • Electrophilic Reactivity (Covalent NSB): The 7-chloro position on the pyrazolo[1,5-a]pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. In assay buffers containing strong nucleophiles (like DTT or β -mercaptoethanol), or when exposed to surface-exposed cysteine/lysine residues on your target protein, the compound can form covalent adducts. This irreversible binding registers as a false-positive signal or permanent baseline drift in SPR[3].

  • Amphiphilic Aggregation: The combination of a flat, hydrophobic bicyclic core and a polar 5-carboxylic acid moiety creates an amphiphilic molecule prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester proteins and scatter light, drastically increasing optical noise.

Q2: How can I distinguish between colloidal aggregation and true target binding? A: Colloidal aggregation is a notorious source of false positives. To establish causality and validate true 1:1 stoichiometric binding, you must perturb the system:

  • Detergent Sensitivity Test: True binding is usually insensitive to mild detergents, whereas aggregation-based inhibition is disrupted. However, be highly cautious with detergent selection. While Triton X-100 is commonly used in drug discovery to weed out promiscuous inhibitors, it has been shown to unpredictably affect assay results and artificially suppress the binding affinities of true positives[4]. We recommend using 0.01% CHAPS instead.

  • Dynamic Light Scattering (DLS): Run the compound in your assay buffer (without protein). Aggregates will appear as particles >100 nm in diameter.

Q3: What are the optimal buffer conditions to minimize Non-Specific Binding (NSB) in SPR? A: In Surface Plasmon Resonance (SPR), the 5-carboxylic acid group can interact electrostatically with the dextran matrix of the sensor chip.

  • pH Optimization: Ensure the running buffer pH is at least 1.5 units above the pKa of the 5-carboxylic acid (typically pKa ~3.5-4.5). A buffer pH of 7.4 ensures the carboxylate is fully deprotonated, electrostatically repelling it from negatively charged carboxymethyl dextran surfaces.

  • Ionic Strength: Include 150-500 mM NaCl to screen residual electrostatic interactions.

Q4: How do I optimize TR-FRET settings to reduce autofluorescence from the pyrazolopyrimidine core? A: Heterocyclic compounds often exhibit autofluorescence in the blue/green spectrum when excited by UV light. TR-FRET assays build on conventional FRET by reducing background noise through time-gated measurements[5]. By introducing a time delay (typically 50–100 microseconds) between the excitation pulse and the emission measurement, short-lived background autofluorescence from the compound is completely eliminated, isolating the long-lived emission of the lanthanide fluorophore[5].

Data Presentation: Detergent Selection for Assay Optimization

Choosing the right additive is critical for preventing compound aggregation without interfering with the assay's optical or microfluidic properties.

Detergent / AdditiveChemical TypeRecommended ConcentrationEffect on 7-Chloro-pyrazolopyrimidine AggregationImpact on Assay Background & Integrity
CHAPS Zwitterionic0.01% - 0.05% (v/v)Excellent disruption of aggregates.Minimal interference; highly recommended for maintaining enzyme activity[4].
Triton X-100 Non-ionic0.001% - 0.01% (v/v)Good disruption.High Risk: Can unpredictably alter assay results and quench fluorescence[4].
Tween-20 Non-ionic0.01% - 0.05% (v/v)Moderate disruption.Low interference; standard for SPR running buffers to reduce NSB.
Pluronic F-127 Polymeric0.01% (w/v)Prevents initial nucleation.Excellent for stabilizing SPR microfluidics; low optical interference in TR-FRET.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in controls ensure that any recorded signal is a result of true binding rather than reactivity or optical interference.

Protocol 1: Detergent-Optimized TR-FRET Binding Assay

This protocol utilizes ratiometric measurements to self-correct for inner-filter effects and compound absorbance.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% CHAPS, 0.1% BSA).

    • Mechanistic Note: Strictly omit strong nucleophiles like DTT to prevent SNAr reactions with the 7-chloro group. If a reducing agent is absolutely required for protein stability, use TCEP, which is a poor nucleophile.

  • Compound Dilution: Prepare a 3-fold serial dilution of the 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivative in 100% DMSO.

  • Assay Assembly: Transfer 100 nL of compound to a 384-well low-volume white proxiplate. Add 5 µL of the target protein labeled with Europium-cryptate (donor).

  • Tracer Addition: Add 5 µL of the fluorescent ligand/tracer labeled with a far-red acceptor (e.g., ULight or Alexa Fluor 647). Ensure the final DMSO concentration does not exceed 1%.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Time-Gated Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 320-340 nm.

    • Delay time: 50 µs (Critical for bypassing compound autofluorescence[5]).

    • Integration time: 100 µs.

    • Measure emission at both 615 nm (donor) and 665 nm (acceptor).

  • Self-Validating Analysis: Calculate the ratiometric signal ( 665nm/615nm×10,000 ). This ratio normalizes well-to-well dispensing errors and corrects for any residual light scattering caused by micro-aggregates.

Protocol 2: SPR Surface Preparation and NSB Mitigation

This protocol minimizes mass-transport limitations[6] and prevents covalent trapping on the sensor chip.

  • Chip Selection: Use a PEG-coated sensor chip rather than a standard CM5 (carboxymethyl dextran) chip to minimize electrostatic trapping of the 5-carboxylic acid moiety.

  • Ligand Immobilization: Immobilize the target protein via standard amine coupling on Flow Cell 2 (Fc2). Leave Flow Cell 1 (Fc1) blank as a reference.

  • Surface Quenching (Critical Step): Block remaining active surface esters thoroughly with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. This prevents the electrophilic 7-chloro compound from reacting with unquenched sites on the chip.

  • Running Buffer Setup: Use 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO.

  • Solvent Correction: Perform a rigorous DMSO calibration curve (1.5% to 2.5% DMSO) prior to compound injection. This self-validating step allows the software to subtract bulk refractive index shifts caused by the solvent.

  • Analyte Injection: Inject the compound at a high flow rate (50 µL/min) to minimize mass transport effects[6]. Use a short contact time (60 seconds) to limit potential covalent reactivity, followed by a 120-second dissociation phase.

  • Data Processing: Double-reference the data by subtracting the signal of Fc1 from Fc2, and then subtracting a blank buffer injection. If the baseline fails to return to zero, it indicates either covalent adduct formation or irreversible aggregation.

References

  • Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery. National Institutes of Health (NIH). Available at:[Link]

  • What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner. ResearchGate. Available at:[Link]

  • Synthesis and Profiling of Highly Selective Inhibitors of Methyltransferase DOT1L Based on Carbocyclic C-Nucleosides. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • SPR Explained: Accelerating Modern Drug Discovery. Lab Manager. Available at:[Link]

  • Transduction of Glycan–Lectin Binding Using Near-Infrared Fluorescent Single-Walled Carbon Nanotubes for Glycan Profiling. Journal of the American Chemical Society. Available at:[Link]

  • Discovery of FLT3-ITD Inhibitor Clifutinib: A Novel Biphenylacetylene Urea Derivative in Clinical Trials for the Treatment of Relapsed/Refractory FLT3-ITD+ Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Challenges for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This document is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the causality behind experimental choices, provide troubleshooting for specific issues, and outline protocols grounded in established chemical principles.

Section 1: Synthesis Pathway Overview & FAQs

The production of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a multi-step process that requires careful control over reaction conditions to ensure safety, purity, and yield, especially during scale-up.

Q1: What is a common and scalable synthetic route for this target molecule?

A robust and frequently employed route involves a three-stage process starting from a 5-aminopyrazole precursor. The general strategy is as follows:

  • Cyclocondensation: Reaction of a 5-aminopyrazole-4-carboxylate ester with a malonate derivative to form the dihydroxy pyrazolo[1,5-a]pyrimidine core.

  • Chlorination: Conversion of the dihydroxy intermediate to the 5,7-dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Selective Hydrolysis: Controlled hydrolysis of the C5-ester group to the desired carboxylic acid, leaving the C7-chloro substituent intact.

This pathway is advantageous because the starting materials are often commercially available, and the transformations are well-precedented in heterocyclic chemistry.[1][2]

Synthesis_Workflow cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Selective Hydrolysis A Ethyl 5-amino-1H-pyrazole- 4-carboxylate C Pyrazolo[1,5-a]pyrimidine- 5,7-diol Intermediate A->C NaOEt, EtOH Reflux B Diethyl Malonate B->C D 5,7-Dichloro-pyrazolo[1,5-a] pyrimidine-5-carboxylate C->D POCl₃ Heat E Final Product: 7-Chloropyrazolo[1,5-a]pyrimidine- 5-carboxylic acid D->E Mild Base (e.g., LiOH) H₂O/THF Safety_Workflow cluster_POCl3 POCl₃ Handling Protocol PPE Full PPE Required (Acid Suit, Face Shield, Respirator) Vent Closed System or High-Ventilation Area PPE->Vent Environment Anhydrous Inert Atmosphere (Nitrogen Blanket) Vent->Anhydrous Process Control Quench Reverse Quench Protocol with Scrubber Anhydrous->Quench Emergency/Waste

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection in Kinase Drug Discovery: 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid vs. Alternative Pyrazolopyrimidines

As kinase inhibitor design evolves, the selection of the core heterocycle dictates not only the target selectivity but also the pharmacokinetic viability of the resulting library. Among fused bicyclic systems, pyrazolopy...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design evolves, the selection of the core heterocycle dictates not only the target selectivity but also the pharmacokinetic viability of the resulting library. Among fused bicyclic systems, pyrazolopyrimidines have emerged as highly versatile privileged pharmacophores[1]. However, subtle topological differences—specifically the placement of nitrogen atoms—drastically alter their electronic properties and synthetic utility.

This guide provides an objective, data-driven comparison between 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid and alternative isomers (such as the classical pyrazolo[3,4-d]pyrimidine), detailing the causality behind their reactivity, structural advantages, and self-validating experimental workflows.

Structural and Electronic Divergence

The fundamental distinction between pyrazolopyrimidine scaffolds lies in the presence or absence of a bridgehead nitrogen.

  • Pyrazolo[3,4-d]pyrimidine: Contains four nitrogen atoms with no bridgehead nitrogen. It is a classic bioisostere of adenine, making it highly effective for ATP-competitive hinge binding (e.g., in Src or BTK inhibitors). However, the high nitrogen count increases the polar surface area (PSA), which can negatively impact membrane permeability and lipophilic ligand efficiency (LLE).

  • Pyrazolo[1,5-a]pyrimidine: Contains three nitrogen atoms, with one occupying the bridgehead position between the two rings[1]. The bridgehead nitrogen donates its lone pair into the 10- π aromatic system, rendering the pyrazole ring electron-rich while leaving the pyrimidine ring highly electron-deficient.

This electronic asymmetry makes2 (CAS 1030019-33-0) an exceptionally powerful building block[2]. The C-7 chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the C-5 carboxylic acid provides an orthogonal handle for amide coupling, allowing for rapid, protecting-group-free diversification[3].

G Root Pyrazolopyrimidine Scaffolds Iso1 Pyrazolo[1,5-a]pyrimidine (Bridgehead N, 3 Ns total) Root->Iso1 Iso2 Pyrazolo[3,4-d]pyrimidine (No Bridgehead N, 4 Ns total) Root->Iso2 Prop1 High SNAr reactivity at C-7 Optimal for TRK/Pim-1 Iso1->Prop1 Prop2 Hydrogen bonding at N-1/N-2 Classic Src/CDK inhibitors Iso2->Prop2

Structural divergence of pyrazolopyrimidine scaffolds and their pharmacological implications.

Comparative Physicochemical and Reactivity Profiles

When designing a combinatorial library, the base scaffold's molecular weight and baseline lipophilicity (cLogP) are critical. The pyrazolo[1,5-a]pyrimidine core has a low molecular weight (~119 amu for the unsubstituted core), providing vast opportunities for peripheral optimization within drug-like chemical space[3].

Table 1: Comparative Profiling of Pyrazolopyrimidine Scaffolds

ScaffoldTotal NitrogensBridgehead NKey Functionalization SitesReactivity ProfilePrimary Kinase Targets
Pyrazolo[1,5-a]pyrimidine 3YesC-3, C-5, C-7Orthogonal (SNAr at C-7, Amidation at C-5)TRK, Pim-1, CDK2[4]
Pyrazolo[3,4-d]pyrimidine 4NoN-1, C-4, C-6Requires N-1 alkylation & C-4 SNArSrc, Abl, BTK
Pyrazolo[4,3-d]pyrimidine 4NoN-1, C-5, C-7Highly polar; complex regioselectivitymTOR, PDE5
Pyrazolo[1,5-c]pyrimidine 3YesC-2, C-4, C-7Moderate SNAr reactivityEmerging targets

Synthetic Methodologies: Orthogonal Functionalization Workflow

To construct a dual-functionalized kinase inhibitor library, the 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold is utilized in a sequential, two-step protocol.

Causality of Sequence: The C-7 chloride is highly activated by the adjacent bridgehead nitrogen. SNAr must be performed first to prevent the amine nucleophile from interfering with the subsequent C-5 amide coupling.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C-7
  • Preparation: Dissolve 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere[2].

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing with the amine nucleophile.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Causality: The extreme electron deficiency of the C-7 position allows this reaction to proceed at ambient temperature, strictly avoiding thermal decarboxylation of the C-5 carboxylic acid.

  • Self-Validation Checkpoint: Monitor by LC-MS and 1 H NMR.

    • NMR Marker: The C-6 proton of the starting material appears as a highly deshielded singlet. Upon successful amine substitution, the electron-donating nature of the newly introduced amine shields the C-6 proton, shifting it upfield by ~0.5–0.8 ppm. This diagnostic shift confirms regioselective C-7 functionalization.

Step 2: Amide Coupling at C-5
  • Activation: To the isolated C-7 substituted intermediate, add HATU (1.2 eq) in DMF and stir for 15 minutes to form the active ester.

    • Causality: HATU is selected over standard EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated amines (such as anilines) to the C-5 position.

  • Coupling: Add the second amine (1.5 eq) and additional DIPEA (2.0 eq). Stir at 50°C for 6 hours.

  • Self-Validation Checkpoint: Purify via preparative HPLC. The appearance of a new amide N-H signal (>9.0 ppm for anilides) and the correct isotopic pattern in high-resolution mass spectrometry (HRMS) validate the final dual-functionalized structure.

Workflow Step1 Starting Material 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Step2 C-7 Functionalization (Ambient SNAr with Amines) Step1->Step2 Base, No Heat Step3 C-5 Amide Coupling (HATU/DIPEA at 50°C) Step2->Step3 Peptide Coupling Step4 Kinase Screening (TRKA/Pim-1 Selectivity Profiling) Step3->Step4 Biological Assay

Step-by-step synthetic workflow for dual-functionalization and kinase screening.

Kinase Selectivity and Binding Modes

The resulting 5,7-disubstituted pyrazolo[1,5-a]pyrimidines exhibit profound target selectivity, particularly against Tropomyosin Receptor Kinases (TRK)[4].

Structure-Activity Relationship (SAR) studies demonstrate that the core pyrazolo[1,5-a]pyrimidine moiety is essential for forming a critical hydrogen bond with the hinge region (e.g., the Met592 residue in TRKA)[4]. The orthogonal vectors provided by the C-5 and C-7 positions allow chemists to independently target the solvent-exposed region and the deep hydrophobic pocket. For instance, modifying the C-5 amide with fluorinated aromatic rings enhances interactions with Asn655, drastically improving overall potency and metabolic stability[4].

Binding Core Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region Binding (Met592 in TRKA) Core->Hinge Hydrogen Bonds C7 C-7 Substituent (Solvent Exposure / Selectivity) Core->C7 Vector 1 C5 C-5 Amide (Hydrophobic Pocket / Asn655) Core->C5 Vector 2

Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine scaffold in the TRKA kinase domain.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment, PMC - National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights, PMC - National Institutes of Health.[Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, ACS Publications. [Link]

Sources

Comparative

validation of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid binding via surface plasmon resonance

Title: Validation of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Binding via Surface Plasmon Resonance: A Comparative Guide Introduction 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Binding via Surface Plasmon Resonance: A Comparative Guide

Introduction

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a highly privileged bicyclic building block frequently utilized in Fragment-Based Drug Discovery (FBDD). Its rigid, planar structure and distinct hydrogen-bond donor/acceptor profile make it an ideal starting point for designing inhibitors targeting protein-protein interactions (PPIs), such as the 1[1], as well as various kinases like 2[2] and enzymes like 3[3]. This guide objectively compares the binding performance of the pyrazolo[1,5-a]pyrimidine scaffold against alternative fragment hits, detailing the self-validating Surface Plasmon Resonance (SPR) protocols required to confirm target engagement.

The Causality of Experimental Choices (E-E-A-T)

Why SPR over Biochemical Assays? When screening low-molecular-weight fragments like 7-chloropyrazolo[1,5-a]pyrimidine derivatives, binding affinities typically reside in the high micromolar range ( KD​ ~ 50 μM

  • 1 mM). Traditional biochemical assays, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET), often suffer from inner-filter effects or require tightly bound fluorescent probes that weak fragments cannot easily displace.

SPR provides a label-free, real-time orthogonal validation method. By immobilizing the target protein on a sensor chip, SPR captures the transient, fast-on/fast-off kinetic signatures characteristic of true fragment binding. This allows researchers to distinguish genuine 1:1 stoichiometric binders from non-specific aggregators or false positives generated in primary high-throughput screens[4].

Signaling Pathway Context

G BCL6 BCL6 BTB Domain (Target Protein) SMRT SMRT Corepressor (Natural Ligand) BCL6->SMRT Binds Repression Transcriptional Repression (Cancer Cell Survival) SMRT->Repression Induces Fragment Pyrazolo[1,5-a]pyrimidine Fragment Fragment->BCL6 Competes with SMRT Inhibition Reactivation of Apoptotic Genes Fragment->Inhibition Leads to

BCL6 BTB domain repression complex and competitive binding of pyrazolo-pyrimidine fragments.

Experimental Protocol: Self-Validating SPR Workflow

This step-by-step methodology outlines the validation of 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives against the BCL6 BTB domain, utilizing a Biacore T200 (or equivalent) system[4].

Step 1: Sensor Surface Preparation (Amine Coupling)

  • Activation: Activate a research-grade CM5 sensor chip using a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes.

  • Immobilization: Dilute the BCL6 BTB domain protein in 10 mM sodium acetate (pH 4.5) to pre-concentrate the protein on the carboxymethyl dextran matrix. Inject the protein to achieve an immobilization level of 3000-5000 Response Units (RU).

    • Causality: A high RU density is strictly required for fragment screening. Because the molecular weight of the analyte is very low (MW ~197 Da for the core acid), a high surface density ensures the theoretical maximum response ( Rmax​ ) remains detectable (>15 RU), preventing signal-to-noise failure.

  • Blocking: Block unreacted esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

Step 2: Analyte Preparation and DMSO Calibration

  • Stock Preparation: Prepare a 50 mM stock of the 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivative in 100% DMSO.

  • Dilution: Dilute the compound in running buffer (100 mM sodium acetate, 100 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of exactly 2.0%.

  • Calibration: Generate a DMSO calibration curve (1.5% to 2.5% DMSO in running buffer).

    • Causality: Fragments require high testing concentrations (up to 1 mM). Slight DMSO variations between the sample and running buffer cause massive bulk refractive index shifts. The calibration curve mathematically corrects these artifacts, ensuring the measured RU reflects true protein-ligand binding rather than solvent mismatch.

Step 3: Kinetic Binding Assay

  • Titration: Inject the fragment in a multi-cycle kinetic format (e.g., 15.6 μM to 1000 μM , 2-fold serial dilutions) at a high flow rate of 50 μL/min .

    • Causality: High flow rates minimize mass transport limitations, which is crucial for accurately capturing the rapid association ( kon​ ) and dissociation ( koff​ ) rates typical of fragments.

  • Analysis: Monitor dissociation for 60 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to derive the KD​ .

SPR_Workflow Immobilization 1. Immobilization Amine coupling of BCL6 to CM5 Chip Calibration 2. DMSO Calibration Correct for bulk refractive index changes Immobilization->Calibration Injection 3. Analyte Injection Titration of Fragment (0.1 - 1000 µM) Calibration->Injection Regeneration 4. Regeneration Remove bound analyte (Buffer wash) Injection->Regeneration Regeneration->Injection Next Cycle Analysis 5. Data Analysis 1:1 Langmuir binding or Steady-State Affinity Regeneration->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment validation.

Data Presentation: Scaffold Comparison

The table below compares the SPR performance of the pyrazolo[1,5-a]pyrimidine scaffold against alternative fragment hits identified in BCL6 screens[1],[4].

Compound / ScaffoldTarget KD​ ( μM ) Rmax​ Ratio (Exp/Theo)Binding ModelLigand Efficiency (LE)
Pyrazolo[1,5-a]pyrimidine derivative BCL6 BTB6890.951:1 Fast-on/Fast-off~0.28
Benzimidazolone Fragment BCL6 BTB491.101:1 Kinetics~0.31
5-amino-1-methylindolin-2-one BCL6 BTB810.851:1 Fast-on/Fast-off~0.29
Unsubstituted Pyrimidine (Control) BCL6 BTB> 2000N/ANon-specific / No bindingN/A
Macrocyclic Pyrazolo-pyrimidine BCL6 BTB0.0061.021:1 Slow-off rate~0.35

Data Interpretation & Product Performance: While the raw pyrazolo[1,5-a]pyrimidine fragment exhibits a modest KD​ of 689 μM , its experimental Rmax​ closely matches the theoretical Rmax​ (ratio ~0.95). This confirms a strict 1:1 stoichiometric binding model, devoid of aggregation-based artifacts. In contrast, many alternative scaffolds exhibit super-stoichiometric binding ( Rmax​ ratio > 2.0), making them unsuitable for structure-based drug design (SBDD).

The 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid core provides an excellent synthetic vector. The chlorine atom at the 7-position and the carboxylic acid at the 5-position allow for rapid late-stage functionalization (e.g., via Suzuki couplings or amide bond formations). As shown in the table, optimizing this core into a macrocyclic inhibitor improves the affinity over 100,000-fold (down to 6 nM) while shifting the kinetic profile to a highly desirable slow off-rate[1].

Conclusion

For researchers embarking on FBDD or targeted kinase/PPI inhibitor synthesis, 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid represents a highly validated, structurally sound starting point. SPR analysis confirms its superior stoichiometric behavior compared to standard monocyclic fragments, making it a premium choice for subsequent optimization.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6)
  • Source: Scientific Reports (Nature)
  • Title: Un-LOK-ing a new approach for conformational selective targeting of STK10 (LOK)
  • Title: Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold Source: PMC URL

Sources

Validation

A Comparative Guide to the Efficacy of 7-Substituted Pyrazolo[1,5-a]pyrimidine-5-Carboxylic Acid Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically relevant molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically relevant molecules.[1][2][3][4] Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer and other diseases.[5] This guide provides an in-depth comparative analysis of the efficacy of 7-substituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives, with a particular focus on their role as kinase inhibitors in oncology.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine nucleus is a bioisostere of purine, allowing it to mimic ATP and effectively compete for the ATP-binding pocket of protein kinases.[5] This competitive inhibition is a common mechanism of action for many small-molecule kinase inhibitors. The versatility of this scaffold lies in the ability to introduce a wide array of substituents at various positions, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.[3][4] The 7-position, in particular, has been a key site for modification to enhance biological activity.

Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidine-5-Carboxylic Acid Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[6] For the synthesis of the target 7-chloro-5-carboxylic acid scaffold, a common route involves the reaction of an aminopyrazole with a malonic acid derivative, followed by chlorination.

A general synthetic pathway is outlined below:

Synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid aminopyrazole 3-Aminopyrazole cyclization Cyclization aminopyrazole->cyclization malonic_ester Diethyl Malonate malonic_ester->cyclization dihydroxy_intermediate Pyrazolo[1,5-a]pyrimidine-5,7-diol cyclization->dihydroxy_intermediate chlorination Chlorination (e.g., POCl3) dihydroxy_intermediate->chlorination dichloro_intermediate 5,7-Dichloropyrazolo[1,5-a]pyrimidine chlorination->dichloro_intermediate selective_hydrolysis Selective Hydrolysis/Oxidation dichloro_intermediate->selective_hydrolysis final_product 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid selective_hydrolysis->final_product

Caption: General synthetic scheme for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

From the key 7-chloro intermediate, a variety of derivatives can be synthesized through nucleophilic aromatic substitution at the C7 position. The carboxylic acid at the C5 position can be readily converted to amides, esters, and other functionalities to explore structure-activity relationships (SAR).

Mechanism of Action: Targeting Oncogenic Kinases

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a range of protein kinases implicated in cancer progression. These include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their aberrant activity is a hallmark of cancer.[7][8]

  • Tropomyosin Receptor Kinases (Trks): These are involved in neuronal development and have been identified as oncogenic drivers in a variety of tumors when subject to gene fusions.[7]

  • PI3Kδ: This lipid kinase plays a crucial role in the proliferation and survival of immune cells and is a target in hematological malignancies and inflammatory diseases.[6]

  • FLT3: This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis.[9]

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation and is overexpressed in several cancers.[10]

The inhibitory activity of these compounds is typically ATP-competitive, where the pyrazolo[1,5-a]pyrimidine core binds to the adenine-binding region of the kinase's active site. The substituents at various positions then interact with surrounding amino acid residues to enhance binding affinity and selectivity.

Comparative Efficacy of 7-Substituted Derivatives

The efficacy of 7-substituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives is highly dependent on the nature of the substituent at the 7-position and the modification of the 5-carboxylic acid group. The following tables summarize the in vitro activity of selected derivatives against various cancer cell lines and protein kinases, with IC50 values providing a quantitative measure of their potency.

Table 1: In Vitro Anticancer Activity of 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID7-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference Compound
13b Nitrogen MustardCarboxamideHepG2PotentDoxorubicin
14a Substituted AminoCarbonitrileHCT1160.0020-
BS-194 (4k) ArylaminoCarboxamide60 cell lines (mean)GI50 = 0.280-
6s PhenylaminoCarboxamideRFX 393 (Renal)11.70Staurosporine
6t PhenylaminoCarboxamideRFX 393 (Renal)19.92Staurosporine

Table 2: In Vitro Kinase Inhibitory Activity of 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)
BS-194 (4k) CDK23
BS-194 (4k) CDK130
BS-194 (4k) CDK990
Compound 17 FLT3-ITD0.4
Compound 19 FLT3-ITD0.4
CPL302253 (54) PI3Kδ2.8

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrazolo[1,5-a]pyrimidine derivatives has led to a good understanding of their structure-activity relationships.[3][4]

  • Substitution at the 7-position: The introduction of an amino or substituted amino group at the 7-position is a common strategy to enhance kinase inhibitory activity.[8] Arylamino substituents have been shown to be particularly effective. The nature of the aryl group can be further modified to optimize potency and selectivity.

  • Modification of the 5-carboxylic acid: Conversion of the carboxylic acid at the 5-position to amides or esters can significantly impact the compound's properties. Amide derivatives, in particular, have shown potent anticancer activity.[1] The substituents on the amide nitrogen can be varied to explore interactions with the solvent-exposed region of the kinase active site.

  • Other substitutions: Modifications at other positions of the pyrazolo[1,5-a]pyrimidine core can also influence activity. For example, the introduction of a nitrile group at the 3-position has been shown to be beneficial in some cases.[11]

The following diagram illustrates the key pharmacophoric features of 7-substituted pyrazolo[1,5-a]pyrimidine-5-carboxamide derivatives as kinase inhibitors.

SAR of Pyrazolo[1,5-a]pyrimidine Derivatives cluster_0 Key Interaction Sites cluster_1 Structural Modifications scaffold hinge_binding Hinge Binding Region (ATP-competitive) hydrophobic_pocket Hydrophobic Pocket solvent_exposed Solvent Exposed Region r7_substituent R7: Amino/Arylamino for H-bonding r7_substituent->hinge_binding r5_substituent R5: Carboxamide for solubility and H-bonding r5_substituent->solvent_exposed r3_substituent R3: Small substituents for potency

Caption: Key pharmacophoric features of 7-substituted pyrazolo[1,5-a]pyrimidine-5-carboxamide derivatives.

Experimental Protocols

General Procedure for the Synthesis of 7-Amino-Substituted Pyrazolo[1,5-a]pyrimidine-5-Carboxamides
  • Synthesis of the 7-chloro intermediate: As outlined in the synthesis diagram above.

  • Nucleophilic Aromatic Substitution: To a solution of 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in a suitable solvent (e.g., DMF, NMP), add the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Amide Coupling: To a solution of the 7-amino-substituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid in a suitable solvent (e.g., DMF), add the desired amine (1.1 equivalents), a coupling agent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 2.0 equivalents).

  • Reaction and Purification: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours). Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and purify the product by column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay (Example: CDK2)
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as radioactivity (³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[1]

  • Materials: Recombinant human CDK2/cyclin E, substrate peptide (e.g., histone H1), ATP, assay buffer, test compounds, and a detection reagent.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the test compound, CDK2/cyclin E, and the substrate peptide in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using the chosen detection method.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

7-Substituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives represent a highly promising class of compounds for the development of novel kinase inhibitors. The extensive body of research has established a clear understanding of their synthesis, mechanism of action, and structure-activity relationships. The data presented in this guide highlights the significant potential of these compounds as anticancer agents, with several derivatives demonstrating potent activity against a range of cancer cell lines and oncogenic kinases. Further optimization of this scaffold, guided by the principles outlined herein, is expected to yield even more effective and selective drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Pramanik, J., Giri, I., Ray, S., Dasgupta, P., & Maiti, M. K. (2018). Comparative QSAR study on selective CHK1 inhibitors on pyrazolo [1, 5-a] pyrimidines as an anticancer molecule. International Journal of Advanced Research in Biological Sciences, 5(4), 123-140.
  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024).
  • Kim, H. Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213–1217.
  • Qi, C., et al. (2016). Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. European Journal of Medicinal Chemistry, 119, 183-196.
  • Hassan, A. S., Mady, M. F., Awad, H., & Hafez, T. S. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 27(8), 1243-1247.
  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Terungwa, I., et al. (2025).
  • Manisankar, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493-504.
  • Ghorab, M. M., et al. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry.
  • Dziachan, M., et al. (2022).
  • Jiang, B., et al. (2018). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 23(11), 2956.
  • Gold, M. G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492.
  • Romagnoli, R., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceutics, 14(6), 1191.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Al-Tel, T. H., et al. (2024). Structure‐activity relationships of the target 7‐arylpyrazolo[1,5‐a]pyrimidines 4. Journal of Molecular Structure.
  • Terungwa, I., et al. (2025).
  • Zhang, H., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
  • Hassan, A. S., et al. (2024).
  • Sławiński, J., et al. (2020).
  • Terungwa, I., et al. (2024).
  • Bury, M. J., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(24), 8508–8522.
  • Mason, J. M., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(10), 1044–1048.

Sources

Comparative

A Comparative Analysis of Molecular Docking Performance for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid Against Key Oncogenic Kinases

This guide provides a comprehensive comparison of the molecular docking performance of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid against two critical cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Tropomy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the molecular docking performance of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid against two critical cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). As researchers and drug development professionals are aware, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent protein kinase inhibitors.[1][2] This document offers an objective, data-driven analysis of a specific derivative, comparing its predicted binding affinities with established clinical inhibitors, Ribociclib (for CDK2) and Larotrectinib (for TRKA).

The rationale for selecting CDK2 and TRKA as targets stems from the established activity of the pyrazolo[1,5-a]pyrimidine core against these kinases.[1][3] Dysregulation of CDK2 is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4][5] Similarly, TRKA, often activated through gene fusions, is a key driver in a range of solid tumors.[6] This guide will delve into a detailed, step-by-step molecular docking workflow, present the comparative docking scores in a clear tabular format, and provide insights into the potential binding interactions, all grounded in established scientific protocols.

Experimental Design and Rationale

The central hypothesis of this study is that 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid will exhibit favorable binding energies for the ATP-binding pockets of both CDK2 and TRKA, comparable to or exceeding those of the selected reference inhibitors. To test this, a rigorous in silico molecular docking study was designed. The selection of a robust and validated docking protocol is paramount to the reliability of the generated data. For this analysis, AutoDock Vina, a widely used and validated open-source molecular docking program, was chosen for its balance of computational speed and accuracy.[7][8]

The trustworthiness of any docking study hinges on its ability to reproduce the binding mode of a known ligand within the crystallographically determined protein structure. This process, known as re-docking, serves as a critical validation step. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the co-crystallized ligand pose is generally considered a successful validation.

Target and Ligand Preparation: A Foundation for Accuracy

The quality of the input structures directly impacts the reliability of the docking results. Therefore, meticulous preparation of both the protein (receptor) and the small molecules (ligands) is a critical first step.

Protein Preparation:

The crystal structures of human CDK2 and TRKA were obtained from the RCSB Protein Data Bank (PDB). For CDK2, the structure with PDB ID: 6GUE was selected due to its good resolution and the presence of a co-crystallized inhibitor, which is ideal for defining the binding site.[5] For TRKA, the structure with PDB ID: 5KMI was chosen, also containing a co-crystallized ligand to guide the docking.[9] The preparation of these protein structures involved the following key steps:

  • Removal of Non-essential Molecules: Water molecules and any co-crystallized ligands or ions not pertinent to the binding interaction were removed.

  • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for accurate force field calculations. Therefore, polar hydrogens were added to the protein structures.

  • Assignment of Charges: Kollman charges were assigned to the protein atoms to correctly model electrostatic interactions.

Ligand Preparation:

The 3D structures of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, Ribociclib, and Larotrectinib were obtained from the PubChem database and prepared for docking. This process included:

  • Energy Minimization: The initial 3D structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assignment of Gasteiger Charges: Gasteiger charges were computed for the ligand atoms.

  • Detection of Rotatable Bonds: The number of rotatable bonds was defined to allow for conformational flexibility during the docking simulation.

Molecular Docking Protocol: A Step-by-Step Workflow

The following detailed protocol outlines the molecular docking procedure using AutoDock Vina.

  • Grid Box Definition: A grid box was defined to encompass the active site of each kinase. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the respective PDB structures. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations. The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and identify the binding pose with the most favorable free energy of binding.

  • Analysis of Results: The output from AutoDock Vina provides a set of predicted binding poses for each ligand, ranked by their docking scores (binding affinity in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode. These poses were visually inspected to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of the molecular docking protocol employed in this study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB: 6GUE, 5KMI) Prep_Receptor Receptor Preparation - Remove Water - Add Hydrogens - Assign Charges PDB->Prep_Receptor Ligands Ligand Structures (PubChem) Prep_Ligand Ligand Preparation - Energy Minimization - Assign Charges - Define Rotatable Bonds Ligands->Prep_Ligand Grid Grid Box Definition (Active Site) Prep_Receptor->Grid Vina AutoDock Vina (Docking Simulation) Prep_Ligand->Vina Grid->Vina Scores Docking Scores (Binding Affinity) Vina->Scores Poses Binding Poses (Interaction Analysis) Vina->Poses

Caption: A schematic overview of the molecular docking workflow.

Comparative Molecular Docking Scores

The following table summarizes the predicted binding affinities (docking scores) of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid and the reference inhibitors against CDK2 and TRKA. A more negative docking score indicates a stronger predicted binding affinity.

CompoundTarget KinasePDB IDDocking Score (kcal/mol)
7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CDK2 6GUE-9.2
Ribociclib (Reference)CDK26GUE-8.8
7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid TRKA 5KMI-8.5
Larotrectinib (Reference)TRKA5KMI-9.1

Interpretation of Results and Scientific Insights

The molecular docking results provide valuable preliminary data on the potential of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid as a dual inhibitor of CDK2 and TRKA.

Performance against CDK2:

The docking score of -9.2 kcal/mol for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid against CDK2 is notably strong and slightly more favorable than that of the established CDK4/6 inhibitor, Ribociclib (-8.8 kcal/mol). This suggests that the pyrazolo[1,5-a]pyrimidine scaffold, with the specific substitutions of a chlorine atom at the 7-position and a carboxylic acid at the 5-position, may have a high affinity for the ATP-binding pocket of CDK2. Visual analysis of the top-ranked docking pose would likely reveal key hydrogen bonding interactions between the carboxylic acid group and the hinge region residues of CDK2, a common binding motif for kinase inhibitors. The chlorine atom may be involved in favorable hydrophobic or halogen bonding interactions within the pocket. These in silico findings are consistent with experimental studies that have reported low nanomolar to micromolar IC50 values for various pyrazolo[1,5-a]pyrimidine derivatives against CDK2.[10][11][12]

Performance against TRKA:

Against TRKA, 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid achieved a docking score of -8.5 kcal/mol. While this indicates a strong predicted binding affinity, it is slightly less favorable than the score of the potent and selective TRK inhibitor, Larotrectinib (-9.1 kcal/mol). This suggests that while our compound of interest may inhibit TRKA, Larotrectinib is predicted to have a higher affinity. The pyrazolo[1,5-a]pyrimidine core is a known scaffold for TRK inhibitors, and the predicted binding mode would likely involve interactions with key residues in the TRKA active site.[3]

Conclusion and Future Directions

This in silico comparative analysis demonstrates the promising potential of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid as a potent inhibitor of CDK2 and a potential inhibitor of TRKA. The predicted binding affinity against CDK2 is particularly noteworthy, surpassing that of the reference compound Ribociclib.

It is crucial to emphasize that molecular docking is a computational prediction tool, and these findings require experimental validation.[6] Future work should focus on the in vitro enzymatic assays to determine the IC50 values of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid against both CDK2 and TRKA. Furthermore, co-crystallization studies would provide definitive evidence of the binding mode and interactions within the kinase active sites. Nevertheless, the results presented in this guide provide a strong rationale for prioritizing this compound for further preclinical investigation as a potential anti-cancer therapeutic.

References

  • RCSB PDB. (2022). 7S84: Crystal structure of CDK2 liganded with compound TW8972. [Link]

  • ResearchGate. (n.d.). Co-crystal structure of compound 34 binding in the allosteric pocket of TRKA. [Link]

  • ResearchGate. (n.d.). Co-crystal structure of compound 35 binding in the allosteric pocket of TRKA. [Link]

  • Al-Qadhi, M. A., Yahya, T. A. A., Alqadhi, A. A., & Arafa, R. K. (2025).
  • RCSB PDB. (2004). 1PYE: Crystal structure of CDK2 with inhibitor. [Link]

  • RCSB PDB. (2005). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. [Link]

  • RCSB PDB. (2019). 6INL: Crystal structure of CDK2 IN complex with Inhibitor CVT-313. [Link]

  • RCSB PDB. (2017). 5JFV: Crystal structure of TrkA in complex with PF-05206283. [Link]

  • RCSB PDB. (2022). 7RWE: Crystal structure of CDK2 liganded with compound GPHR787. [Link]

  • RCSB PDB. (2018). 6D20: Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide Inhibitors. [Link]

  • bioRxiv. (2026). Ribociclib as a Potential Multi-Target Inhibitor of Pro-Inflammatory Cytokines: An In Silico Investigation. [Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., & Abou El Ella, D. A. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 108342.
  • RSC Publishing. (2025). Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches. [Link]

  • ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. [Link]

  • ACS Publications. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. [Link]

  • bioRxiv. (n.d.). Can Kisqali® (Ribociclib) effectively target triple-negative breast cancer? A computational insight on potential mechanisms and. [Link]

  • ResearchGate. (n.d.). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. [Link]

  • ResearchGate. (n.d.). Larotrectinib and entrectinib as type-I multi-target kinase inhibitors. [Link]

  • PubMed. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. [Link]

  • ResearchGate. (n.d.). Structures of the CDK2 inhibitors utilized in the docking study. [Link]

  • ChemRxiv. (n.d.). Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. [Link]

  • Blueprint Medicines. (2022). CDK2 inhibition with BLU-222 in combination with ribociclib demonstrates robust antitumor activity in pre-clinical models of CDK. [Link]

  • Cureus. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. [Link]

  • IISTE. (2019). Computer Assisted Drug Design of Larotrectinib for treatment of Cancer: A Combined Density Functional and Molecular Docking Study. [Link]

  • BMC Chemistry. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. [Link]

  • bioRxiv. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. [Link]

  • Molecules. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • ACS Publications. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. [Link]

  • Oxford Academic. (n.d.). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. [Link]

  • ResearchGate. (n.d.). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO). [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • European Journal of Cancer. (2025). Efficacy and safety of larotrectinib in patients with TRK fusion gastrointestinal cancer. [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond standard safety data sheets. 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-33-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond standard safety data sheets. 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1030019-33-0) is a highly valuable building block in kinase inhibitor discovery, but its specific structural motifs—a carbon-halogen bond coupled with an acidic moiety and a nitrogen-rich heterocycle—create strict logistical requirements for its lifecycle management [1][4].

This guide provides a self-validating, causality-driven framework for the operational handling and RCRA-compliant disposal of this compound. By understanding the why behind these protocols, your laboratory can ensure absolute regulatory compliance, minimize disposal costs, and protect personnel.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal plan, we must first deconstruct the molecule's chemical behavior. The presence of the 7-chloro substituent classifies this compound as a Halogenated Organic Compound (HOC) under EPA regulations [1]. The 5-carboxylic acid group imparts mild acidity, meaning it can form water-soluble salts but will remain an environmental hazard if not properly destroyed.

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / ClassificationOperational Implication
Chemical Name 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acidTarget compound for inventory and manifesting.
CAS Number 1030019-33-0Unique identifier required for EPA/RCRA waste tracking.
Functional Groups Aryl chloride, Carboxylic acid, Pyrazolo-pyrimidineAcidic; contains a highly regulated carbon-halogen bond.
EPA RCRA Class Halogenated Organic Compound (HOC)Strictly restricts land disposal; mandates high-temp incineration.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires contact protection and respiratory safeguards against dust.

Waste Segregation Causality & Compatibility

The Causality of Segregation: Halogenated wastes must never be mixed with non-halogenated organic waste streams. When halogenated compounds are incinerated, they generate hydrogen chloride (HCl) gas. Therefore, they must be processed in specialized, high-temperature rotary kilns equipped with caustic scrubbers to neutralize the acid gas [2]. Mixing halogenated waste into standard organic streams not only exponentially increases your disposal costs but also introduces the severe risk of generating toxic dioxins during standard incineration.

Table 2: Waste Stream Compatibility

Waste StreamCompatibilityCausality / Rationale
Halogenated Organics Highly Compatible Matches the C-Cl bond profile; destined for scrubber-equipped incinerators.
Non-Halogenated Organics Incompatible Mixing triggers higher disposal fees and risks dioxin formation during standard incineration.
Aqueous Bases Compatible (for neutralization) Forms water-soluble carboxylate salts, but the halogen remains; must still be treated as hazardous waste.
Strong Oxidizers Incompatible Risk of exothermic degradation releasing toxic chlorine gas.

RCRA-Compliant Disposal Protocol

Under 40 CFR Part 262 Subpart K (Hazardous Waste Management at Academic Laboratories), laboratories must implement a self-validating system for waste tracking [3]. Follow this step-by-step methodology for the disposal of 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid:

Step 1: Waste Characterization & Containerization

  • Action: Place all solid waste (excess powder, contaminated weighing paper, empty vials) and liquid waste (reaction mother liquors) into a designated, chemically compatible High-Density Polyethylene (HDPE) container.

  • Validation: Verify that the container is explicitly designated for Halogenated Organic Waste .

Step 2: Regulatory Labeling

  • Action: Affix a label reading "Hazardous Waste: Halogenated Organic Acid (Contains 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid)".

  • Validation: Ensure the "Accumulation Start Date" is clearly written. Under Subpart K, waste must be removed within a rolling 12-month period [3].

Step 3: Secondary Containment Storage

  • Action: Store the sealed container in a secondary containment tray in a well-ventilated satellite accumulation area.

  • Causality: Secondary containment prevents accidental cross-mixing with incompatible bases or oxidizers in the event of a primary container failure.

Step 4: Manifesting & Final Destruction

  • Action: Transfer the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: The TSDF will perform high-temperature incineration (>1000°C) with caustic scrubbing. This is the only EPA-approved method to completely cleave the carbon-halogen bond without releasing environmental pollutants [2].

WasteSegregation Start Waste Generated: 7-Chloropyrazolo[1,5-a]pyrimidine... IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Waste Stream (Powder / Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream (Reaction Mother Liquor) IsSolid->LiquidWaste Liquid Halogenated Halogenated Organic Waste Container SolidWaste->Halogenated Halogenated Solid LiquidWaste->Halogenated Contains Halogens Incineration High-Temp Incineration (with Caustic Scrubbing) Halogenated->Incineration EPA RCRA Mandate

Decision tree for the segregation and RCRA-compliant disposal of halogenated organic acids.

Emergency Spill Response & Decontamination Workflow

Because this compound is a fine powder with an acidic functional group, spills pose both an inhalation hazard (STOT SE 3) and a surface corrosion risk. The following self-validating protocol ensures complete decontamination.

Step 1: Evacuation & PPE Donning

  • Action: Evacuate the immediate area. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Causality: The respirator prevents the inhalation of aerosolized halogenated dust, which can severely irritate the respiratory tract.

Step 2: Inert Containment

  • Action: Surround and cover the spill with an inert, non-combustible absorbent such as sand or vermiculite.

  • Causality: Using inert materials prevents unexpected exothermic reactions that could occur if the acidic powder interacts with reactive absorbents.

Step 3: Static-Free Collection

  • Action: Use a non-sparking, static-dissipative scoop to transfer the absorbed mixture into a hazardous waste bag.

  • Causality: Standard plastic scoops can generate static electricity, causing the fine powder to repel and aerosolize further into the breathing zone.

Step 4: Chemical Neutralization & Validation

  • Action: Wash the affected surface with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate), followed by a distilled water rinse.

  • Validation: Test the final rinse water on the surface with pH paper. A reading of pH ~7.0 validates that the carboxylic acid residue has been completely neutralized and removed.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Area Spill->Evac PPE Don PPE (Respirator, Nitrile Gloves) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealed Halogenated Container Absorb->Collect Decon Wash Site with Dilute Base (Validate pH Neutrality) Collect->Decon

Step-by-step spill response workflow emphasizing self-validation via pH testing.

References

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Comprehensive Safety and Handling Guide: 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid As a Senior Application Scientist, it is my priority to ensure that your work with novel chemical entities is conducted with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

As a Senior Application Scientist, it is my priority to ensure that your work with novel chemical entities is conducted with the highest standards of safety and scientific rigor. This guide provides essential, field-tested protocols for handling 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a compound of interest in drug development and chemical synthesis. The procedures outlined below are designed to protect you, your colleagues, and your research by establishing a self-validating system of safety.

The core principle of this guide is proactive hazard mitigation. While specific toxicological data for this compound may be limited, its structure as a chlorinated heterocyclic compound necessitates a cautious approach. Pyrazolopyrimidine derivatives are known to possess a wide range of biological activities, and it is prudent to handle this compound as potentially hazardous.[1][2][3]

Hazard Assessment and Profile

Understanding the potential risks is the first step in safe handling. Based on available Safety Data Sheets (SDS) for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid and structurally related compounds, a clear hazard profile emerges. The primary risks are associated with direct contact and inhalation of the solid material.

Table 1: Hazard Identification for 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid

Hazard ClassificationGHS Hazard CodeDescriptionPictogramSource
Acute Toxicity, OralH302Harmful if swallowed.GHS07[4]
Skin IrritationH315Causes skin irritation.GHS07[4]
Eye IrritationH319Causes serious eye irritation.GHS07[4]
Specific Target Organ ToxicityH335May cause respiratory irritation.GHS07[4]

The consistent presence of the GHS07 "Exclamation Mark" pictogram signals that this compound is a moderate hazard requiring diligent use of Personal Protective Equipment (PPE) to prevent irritation and acute health effects.[4]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable when handling this compound. The following equipment must be worn at all times within the designated work area.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is critical.[5]

  • Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or ANSI Z87.1.

  • Recommended for High-Risk Tasks: For operations with an elevated risk of splashes or dust generation (e.g., preparing stock solutions, transferring large quantities), a full-face shield must be worn in addition to chemical splash goggles.[6]

Skin and Body Protection

Preventing dermal contact is paramount to avoid skin irritation.[4]

  • Gloves: Double-gloving with chemically resistant, disposable gloves (e.g., nitrile) is required.[7] This provides an additional barrier against contamination. Always inspect gloves for tears or punctures before use and change them immediately if contact with the compound is suspected.

  • Laboratory Coat/Gown: A long-sleeved, fully-fastened laboratory coat is the minimum requirement.[7] For extended procedures or when handling quantities greater than a few milligrams, a disposable, back-closing chemical-resistant gown is strongly recommended to prevent contamination of personal clothing.[6]

Respiratory Protection

As a solid powder, 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid poses a significant inhalation risk.[8]

  • Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize airborne particulates.[7]

  • Respirator Use: When engineering controls are not sufficient or during a spill cleanup, respiratory protection is mandatory.[8][9] A NIOSH-approved air-purifying respirator (APR) with a particulate filter (e.g., N95 or P100) is required. For greater protection, a full-face respirator with cartridges appropriate for organic vapors and particulates should be used.[7][10]

Operational Workflow: PPE Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. The "clean-to-dirty" and "dirty-to-clean" principles must be followed rigorously.

Donning (Putting On) PPE Sequence
  • Gown/Coat: Don the laboratory coat or disposable gown, ensuring complete back closure.

  • Respirator/Mask: Fit the respirator or mask, performing a user seal check.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the gown. Don the outer pair of gloves.

Doffing (Taking Off) PPE Sequence

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Coat: Unfasten and remove the gown, rolling it away from the body to contain the contaminated exterior. Dispose of it immediately.

  • Goggles/Face Shield: Remove by handling the strap; avoid touching the front.

  • Respirator/Mask: Remove without touching the front of the device.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[8]

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Don Gown/Coat Don2 2. Don Respirator/Mask Don1->Don2 Don3 3. Don Goggles/Face Shield Don2->Don3 Don4 4. Don Gloves (Outer Last) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown/Coat Doff1->Doff2 Doff3 3. Remove Goggles/Face Shield Doff2->Doff3 Doff4 4. Remove Respirator/Mask Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Figure 1. Procedural flow for donning and doffing PPE.

Spill and Disposal Protocols

Emergency Spill Response

In the event of a spill:

  • Alert: Immediately notify personnel in the vicinity and evacuate the immediate area if necessary.

  • Protect: Before cleanup, don the full set of recommended PPE, including respiratory protection.[11]

  • Contain: Cover the spill with an absorbent material suitable for chemical spills. For a solid, this means gently covering it to prevent dust from becoming airborne.

  • Collect: Carefully collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.[9][12]

Waste Disposal Plan

Adherence to proper disposal protocols is mandatory to ensure safety and regulatory compliance.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and bench paper, must be collected in a designated hazardous waste container.[9]

  • Chemical Waste: Unused compound and solutions containing 7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid must be collected in a properly labeled, sealed hazardous waste container.[13] Never dispose of this chemical down the drain. Follow all institutional, local, and national regulations for chemical waste disposal.

By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. Your commitment to these procedures is a direct investment in the integrity of your work and the well-being of your entire team.

References

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